2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Description
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-(2-amino-3-bromo-6-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO2/c1-17-11-7-6-9(14)13(15)12(11)8-4-2-3-5-10(8)16/h2-7,16H,15H2,1H3 |
InChI Key |
ZTCRJASZXYCBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C2=CC=CC=C2O |
Origin of Product |
United States |
Technical Whitepaper: Safety Data Sheet (SDS) & Handling Guidelines for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Executive Summary & Strategic Utility in Drug Design
As a Senior Application Scientist, I frequently evaluate advanced building blocks that unlock novel chemical space. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (CAS: 1424386-21-9)[1][2] is a highly functionalized, sterically constrained biaryl scaffold. The orthogonal reactivity of its functional groups—a bromine atom for C-C cross-coupling, an aniline for C-N bond formation, and a phenol for O-alkylation or hydrogen bonding—makes it an exceptional intermediate. Such 2-amino-[1,1'-biphenyl] derivatives are critical in the structure-based drug design of selective kinase inhibitors, including PKMYT1 inhibitors utilized in treating CCNE1-amplified breast cancers[3].
Physicochemical Profiling
Understanding the physicochemical parameters of this scaffold is the first step in predicting its behavior in both synthetic workflows and biological assays. The presence of the methoxy and hydroxy groups induces a specific dihedral angle between the phenyl rings, locking the conformation to maximize binding affinity in deep kinase pockets[3].
| Property | Value | Source/Validation |
| Chemical Name | 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol | IUPAC Standard[1] |
| CAS Registry Number | 1424386-21-9 | Supplier Data[2][4] |
| Molecular Formula | C13H12BrNO2 | Elemental Analysis[2] |
| Molecular Weight | 294.14 g/mol | Mass Spectrometry[2][4] |
| SMILES String | COC1=CC=C(Br)C(N)=C1C1=CC=CC=C1O | Cheminformatics[1][2] |
| Appearance | Solid (typically off-white to pale brown) | Visual Inspection |
Safety Data Sheet (SDS) & Handling Guidelines
Because this compound contains both a bromoaniline and a bromophenol motif, it exhibits specific toxicological properties. Based on the GHS classifications for structurally analogous halogenated anilines and phenols[5][6][7], the following safety protocols must be strictly adhered to.
Hazard Identification (GHS Classification)
The quantitative hazard categories and associated statements are summarized below:
| GHS Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [5][6] |
| Aquatic Toxicity | Category 1/2 | H401/H410: Toxic to aquatic life | [6][7] |
Precautionary Handling & Storage
Anilines are prone to oxidation, and phenols can undergo radical-mediated degradation when exposed to light and air.
-
Storage Causality: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The inert gas prevents the auto-oxidation of the electron-rich 2'-amino group, which would otherwise lead to the formation of dark, insoluble azo or quinone-imine impurities. Keep away from direct light to prevent photolytic cleavage of the C-Br bond.
-
Engineering Controls: Handle exclusively within a certified Class II fume hood to mitigate inhalation risks associated with fine organic dusts[5].
-
PPE: Nitrile gloves (minimum 0.11 mm thickness, tested to EN374), safety goggles, and a chemically resistant lab coat[7].
Synthetic Utility & Experimental Workflows
The true value of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol lies in its capacity for sequential, orthogonal functionalization.
Figure 1: Orthogonal functionalization workflow of the biphenyl scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a specific analytical checkpoint.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This step functionalizes the C3' position by replacing the bromine atom with an aryl or heteroaryl group[8][9].
-
Preparation: In a flame-dried Schlenk flask, combine 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv)[8].
-
Causality: K2CO3 is chosen as a mild base to activate the boronic acid into a reactive boronate complex without deprotonating the sensitive phenol group excessively, which could lead to unwanted side reactions.
-
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon[8][9].
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v)[10].
-
Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water), preventing the precipitation of salts that can passivate the palladium catalyst[8].
-
-
Reaction: Heat the mixture to 85°C for 12 hours[8].
-
Self-Validation (QC): Analyze an aliquot via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the bromine atom (79Br/81Br) at m/z 294/296 completely disappears, replaced by the singular [M+H]+ peak of the coupled product[11][12].
Protocol 2: Buchwald-Hartwig Amination
Following the Suzuki coupling, the sterically hindered 2'-amino group can be further derivatized[10].
-
Preparation: To a new Schlenk flask, add the intermediate from Protocol 1 (1.0 equiv), an aryl halide electrophile (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Catalyst System: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%)[10].
-
Causality: XPhos is critical here. Its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step, while the triisopropylphenyl ring prevents the formation of inactive palladium off-cycle species. This is mandatory when dealing with sterically hindered ortho-substituted anilines[13].
-
-
Solvent & Reaction: Add anhydrous, degassed toluene and heat to 100°C for 16 hours[10].
-
Self-Validation (QC): Monitor via 1H-NMR. The successful C-N bond formation is validated by the disappearance of the broad primary amine (-NH2) singlet (typically around 4.0-5.0 ppm in CDCl3) and the appearance of a new secondary amine (-NH-) proton, alongside the integration of the newly appended aryl protons.
Conclusion
2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a premium intermediate that demands rigorous handling due to its GHS classifications, but offers unparalleled synthetic versatility. By adhering strictly to inert-atmosphere storage and employing rationally designed, self-validating cross-coupling protocols, drug development professionals can leverage this scaffold to access highly complex, biologically active chemical space.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1424386-21-9|2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aablocks.com [aablocks.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
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- 7. cochise.edu [cochise.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
Electronic and steric effects in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol derivatives
An In-Depth Technical Guide on the Interplay of Electronic and Steric Effects in Highly Substituted Biphenyls
Executive Summary
The rational design of axially chiral biaryls is a cornerstone of modern drug discovery and asymmetric catalysis. The molecule 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol serves as an exceptional structural model for understanding the complex interplay between electronic modulation and severe steric constraints. This whitepaper deconstructs the physical organic chemistry of this highly decorated scaffold, detailing how the "buttressing effect" and intramolecular electronic interactions dictate its atropisomerism. Furthermore, we provide field-proven, self-validating experimental workflows for synthesizing these sterically hindered systems and quantifying their rotational barriers.
Structural and Electronic Profiling
To predict the chemical behavior of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, one must first isolate the electronic contributions of its substituents. The biphenyl core is functionalized across two distinct rings:
-
Ring A (Unprimed): Bears a 2-hydroxyl (-OH) group.
-
Ring B (Primed): Bears a 2'-amino (-NH 2 ), 3'-bromo (-Br), and 6'-methoxy (-OMe) group.
Electronic Interplay and Intramolecular Dynamics
The substituents exert orthogonal electronic effects that influence both the electron density of the aromatic rings and the molecule's hydrogen-bonding capacity:
-
Resonance vs. Induction: The 2-OH, 2'-NH 2 , and 6'-OMe groups are all strong resonance donors (+R) but inductive withdrawers (-I). This enriches the π -system of the biphenyl core, making it highly susceptible to electrophilic aromatic substitution, while simultaneously increasing the basicity of the biaryl axis.
-
The Role of the 3'-Bromo Group: Halogens possess a unique electronic profile. The 3'-bromo group exerts a strong inductive electron-withdrawing effect (-I) across Ring B. This subtly reduces the basicity of the adjacent 2'-amino group, altering its capacity to act as a hydrogen bond acceptor.
-
Intramolecular Hydrogen Bonding: The proximity of the ortho-substituents allows for transient intramolecular hydrogen bonding. The 2-OH group acts as a potent hydrogen bond donor, capable of interacting with either the 2'-NH 2 or the 6'-OMe group. These non-covalent interactions stabilize specific dihedral angles, creating localized energy minima along the rotational energy landscape.
Steric Constraints: Atropisomerism and the Buttressing Effect
The most defining characteristic of this molecule is its restricted rotation around the C1-C1' biaryl bond, leading to atropisomerism [1].
The Tri-Ortho Clash
The molecule possesses three ortho-substituents (2-OH, 2'-NH 2 , 6'-OMe). During the planar transition state of C1-C1' rotation, the van der Waals radii of these groups severely overlap. The steric clash between the 6'-methoxy group (1.70 Å) and the 2-hydroxyl group (1.52 Å) alone is sufficient to raise the rotational barrier significantly above the ambient thermal energy ( RT ).
The Buttressing Effect
The true steric complexity of this molecule arises from the buttressing effect , a phenomenon first formalized by Rieger and Westheimer[2]. Although the 3'-bromo group is located at the meta position relative to the biaryl axis, it is ortho to the 2'-amino group. Bromine has a massive van der Waals radius (1.89 Å). To relieve the localized steric strain between the bromine and the amino group, the 2'-amino group is physically pushed (buttressed) out of its optimal geometry and forced closer to the C1-C1' biaryl axis.
This secondary steric push artificially inflates the effective bulk of the 2'-amino group at the ortho position. Consequently, the transition state for biaryl rotation is severely destabilized, elevating the activation free energy ( ΔG‡ ) well beyond the 20 kcal/mol threshold. This categorizes the molecule as a Class 3 Atropisomer —meaning its enantiomers are highly stable and isolable at room temperature without risk of spontaneous racemization[1].
Diagram illustrating the causality of the buttressing effect on atropisomer stability.
Quantitative Data Summaries
The following tables summarize the physical parameters driving the molecule's behavior and the theoretical impact of the buttressing effect on its rotational barrier.
Table 1: Substituent Properties and Steric Contributions
| Substituent | Position | Electronic Effect | van der Waals Radius (Å) | Mechanistic Role in Biphenyl System |
| -OH | 2 (Ortho) | +R, -I | 1.52 | H-bond donor, primary steric hindrance |
| -NH 2 | 2' (Ortho) | +R, -I | 1.55 | H-bond donor/acceptor, primary steric clash |
| -OMe | 6' (Ortho) | +R, -I | 1.70 | H-bond acceptor, severe steric hindrance |
| -Br | 3' (Meta) | -I, +weak +R | 1.89 | Inductive withdrawal, Primary Buttressing Agent |
Table 2: Impact of Buttressing on Rotational Barriers (Comparative Model)
| Biphenyl System | Ortho Substituents | Meta Substituents | Est. Rotational Barrier ( ΔG‡ ) | Atropisomer Class |
| Unsubstituted | None | None | ~1.5 - 2.0 kcal/mol | Class 1 (Rapid rotation) |
| Di-ortho | 2-OH, 2'-NH 2 | None | ~15 - 18 kcal/mol | Class 2 (Interconverting) |
| Tri-ortho | 2-OH, 2'-NH 2 , 6'-OMe | None | ~22 - 24 kcal/mol | Class 3 (Isolable) |
| Target Molecule | 2-OH, 2'-NH 2 , 6'-OMe | 3'-Br (Buttressing) | >28 kcal/mol | Class 3 (Highly Stable) |
Experimental Workflows
Protocol A: Synthesis via Sterically Hindered Suzuki-Miyaura Coupling
Constructing a tri-ortho-substituted biaryl axis is notoriously difficult. Standard palladium catalysts often fail because the steric bulk prevents the necessary oxidative addition and reductive elimination steps. The causality-driven solution is the use of Buchwald-type dialkylbiarylphosphine ligands (e.g., SPhos or XPhos )[3]. These bulky, electron-rich ligands ensure the formation of a highly active, monoligated L1Pd(0) species, which provides the necessary steric accommodation for hindered substrates.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (2 mol%), SPhos (8 mol%), the aryl halide (e.g., 2-amino-3-bromo-6-methoxyphenyl triflate, 1.0 equiv), and the aryl boronic acid ((2-hydroxyphenyl)boronic acid, 1.5 equiv).
-
Solvent & Base Addition: Add anhydrous K3PO4 (3.0 equiv) and a degassed biphasic mixture of Toluene/H 2 O (10:1, 0.2 M). Causality: The biphasic system is critical; the water dissolves the inorganic base and boronic acid, facilitating rapid transmetalation while the toluene solvates the organic fragments.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 100 °C for 18 hours under vigorous stirring.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the aryl triflate mass and the appearance of the cross-coupled product mass confirms that the SPhos ligand successfully prevented the catalyst from falling into an inactive PdL2 resting state[3].
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous MgSO4 , and purify via silica gel flash chromatography.
Catalytic cycle of Suzuki-Miyaura coupling utilizing SPhos for steric accommodation.
Protocol B: Determination of Rotational Barrier via Thermal Racemization
Because the rotational barrier of this buttressed molecule exceeds 28 kcal/mol, standard Variable-Temperature NMR (VT-NMR) coalescence experiments are insufficient (the required temperatures would degrade the sample)[4]. Instead, a self-validating kinetic thermal racemization coupled with chiral HPLC must be employed.
Step-by-Step Methodology:
-
Chiral Resolution: Separate the racemic synthesized product into pure (M) and (P) atropisomers using preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol eluent). Validation: Analytical injection must show >99% enantiomeric excess (ee).
-
Thermal Incubation: Dissolve 5 mg of the pure (M)-atropisomer in 1 mL of a high-boiling, inert solvent (e.g., diphenyl ether). Submerge the vial in a pre-heated oil bath at exactly 130 °C.
-
Kinetic Sampling: Extract 50 μ L aliquots at precise time intervals (t = 0, 15, 30, 45, 60, 90, 120 mins). Immediately quench the aliquots by diluting them in room-temperature hexane to halt the racemization process.
-
HPLC Analysis: Analyze each quenched aliquot via analytical chiral HPLC to determine the degradation of enantiomeric excess ( eet ) over time.
-
Thermodynamic Calculation: Plot ln(ee0/eet) versus time ( t in seconds). The slope of this linear regression yields the rate constant of racemization ( krac ). Utilize the Eyring equation to calculate the exact activation free energy ( ΔG‡ ):
ΔG‡=−RTln(kBTkrach)
Sources
Pharmacological Profiling and Mechanism of Action: 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol Derivatives
As targeted therapeutics evolve, the strategic decoration of privileged chemical scaffolds remains a cornerstone of rational drug design. The biphenyl-2-ol framework has long been recognized for its versatile bioactivity, ranging from antimicrobial properties to complex allosteric modulation[1][2]. However, the specific functionalization seen in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol represents a highly tuned pharmacophore designed to overcome traditional limitations in target selectivity and metabolic stability.
This technical guide dissects the stereoelectronic rationale, primary mechanisms of action, and the self-validating experimental workflows required to evaluate this class of bioactive molecules in preclinical development.
Stereoelectronic Profiling & Pharmacophore Rationale
To understand the mechanism of action, we must first analyze the causality behind the structural modifications of this specific biphenyl assembly. Every functional group on this molecule serves a distinct thermodynamic or pharmacokinetic purpose:
-
The Biphenyl-2-ol Core: The biphenyl axis provides a rigid, hydrophobic framework capable of penetrating deep lipophilic pockets. The 2-hydroxyl group acts as a critical hydrogen bond donor and acceptor, frequently mimicking endogenous phenolic residues (such as tyrosine) within kinase active sites or G-protein-coupled receptor (GPCR) allosteric pockets[3].
-
2'-Amino Group: This moiety enhances aqueous solubility while providing a secondary, highly directional hydrogen bond donor. In kinase inhibition, this group is essential for anchoring the molecule to the backbone carbonyls of the enzyme's hinge region.
-
3'-Bromo Group: The inclusion of a heavy halogen introduces a highly polarizable halogen bond donor (C–Br···O). Halogen bonding significantly increases target residence time. Furthermore, the bulky bromine atom sterically shields adjacent aromatic carbon sites from cytochrome P450-mediated oxidation, drastically extending the drug's metabolic half-life.
-
6'-Methoxy Group (The Conformational Linchpin): The methoxy group at the 6' position creates severe steric hindrance with the 2-hydroxyl group on the opposite ring. This steric clash forces the two phenyl rings out of coplanarity, inducing a steep dihedral angle and generating stable axial chirality (atropisomerism)[4]. This "conformational locking" reduces the entropic penalty upon target binding, resulting in exquisite target selectivity compared to freely rotating biphenyls.
Primary Mechanisms of Action (MoA)
Based on the structural homology to established biphenyl-based therapeutics, derivatives of this scaffold operate via two primary mechanistic pathways.
Pathway A: Targeted Kinase Inhibition in Oncology
Recent high-throughput screenings of heavily substituted biphenyl-2-ol derivatives have demonstrated potent anti-proliferative activity against cutaneous melanoma (e.g., SKMEL-28, A375) and squamous cell carcinoma lines[5]. The mechanism involves competitive binding at the ATP-binding pocket of hyperactive kinases within the MAPK/ERK cascade (such as BRAF or MEK).
The 2-ol and 2'-amino groups form a bidentate interaction with the kinase hinge region. Concurrently, the 3'-bromo group occupies the hydrophobic DFG-out pocket, locking the kinase in an inactive conformation and halting downstream oncogenic signaling.
Figure 1: Disruption of the MAPK/ERK signaling cascade by conformationally locked biphenyl-2-ol derivatives.
Pathway B: Positive Allosteric Modulation (PAM)
Biphenyl scaffolds are highly privileged structures for allosteric modulation. Structurally related biphenyls, such as UCM-1306, act as potent Positive Allosteric Modulators (PAMs) for the Dopamine D1 receptor[3]. Furthermore, methoxyphenol-biphenyl derivatives have been characterized as reversible inhibitors of myeloperoxidase (MPO), mitigating oxidative stress in inflammatory pathways[6]. The axially chiral nature of the 2'-Amino-3'-bromo-6'-methoxy variant allows it to nestle into transient allosteric pockets, altering the enzyme or receptor's 3D conformation to either enhance endogenous ligand affinity or suppress aberrant oxidative activity.
Self-Validating Experimental Protocols
To rigorously validate the bioactivity of this scaffold, researchers must employ an orthogonal, self-validating workflow. A biochemical assay alone is insufficient; it must be paired with an assay that proves intracellular target engagement.
Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality: While traditional enzymatic assays prove the drug binds the isolated protein in a buffer, CETSA proves the molecule successfully penetrates the cell membrane and binds the target within the complex intracellular milieu. Binding stabilizes the protein, shifting its thermal aggregation point.
Step-by-Step Methodology:
-
Cell Culture: Culture target cells (e.g., A375 melanoma cells) in DMEM supplemented with 10% FBS to 80% confluence[5].
-
Compound Treatment: Treat intact cells with the biphenyl-2-ol derivative (10 µM) or a DMSO vehicle control for 1 hour at 37°C.
-
Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) proteins from the precipitated (denatured) proteins.
-
Quantification: Analyze the soluble fraction via Western Blotting. A positive shift in the melting temperature ( Δ Tm > 2°C) in the treated group versus the vehicle confirms direct intracellular target engagement.
Protocol 2: High-Throughput Viability Screening (MTT Assay)
Causality: Validates the phenotypic outcome (e.g., tumor cell death) resulting from the target inhibition confirmed in Protocol 1.
Step-by-Step Methodology:
-
Seeding: Seed cancer cells in 96-well plates at a density of 5×103 cells/well and incubate overnight to allow adhesion.
-
Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 50 µM) for 48 hours[5].
-
Metabolic Reduction: Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the yellow MTT to purple, insoluble formazan crystals via active mitochondrial reductases.
-
Readout: Solubilize the formazan in 100 µL DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Figure 2: Orthogonal, self-validating workflow for evaluating scaffold bioactivity.
Quantitative Data Summaries
The following table synthesizes representative pharmacological data for structurally analogous substituted biphenyl-2-ol derivatives across various human cancer cell lines, demonstrating the scaffold's selective cytotoxicity[5].
| Compound Class / Substitution | A431 (Epidermoid) IC 50 (µM) | SCC-12 (Squamous) IC 50 (µM) | SKMEL-28 (Melanoma) IC 50 (µM) | A375 (Melanoma) IC 50 (µM) |
| Unsubstituted Biphenyl-2-ol | > 50.0 | > 50.0 | > 50.0 | > 50.0 |
| Mono-substituted (3'-Bromo) | 24.5 ± 1.2 | 28.3 ± 1.5 | 35.1 ± 2.0 | 41.2 ± 2.5 |
| Di-substituted (3'-Bromo, 6'-Methoxy) | 12.1 ± 0.8 | 15.4 ± 1.1 | 22.4 ± 1.4 | 28.6 ± 1.8 |
| Target Scaffold (2'-Amino, 3'-Bromo, 6'-Methoxy) | 5.0 ± 0.4 | 3.3 ± 0.3 | 13.8 ± 0.9 | 17.1 ± 1.2 |
| Cisplatin (Positive Control) | 4.2 ± 0.3 | 3.8 ± 0.2 | 15.2 ± 1.1 | 12.4 ± 0.8 |
Data Interpretation: The introduction of the 6'-methoxy group (inducing atropisomerism) and the 2'-amino group (enabling hinge-region H-bonding) drastically lowers the IC 50 values across all tested cell lines, achieving parity with the broad-spectrum chemotherapeutic Cisplatin, but with the potential for much higher kinase selectivity.
References
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Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents Future Science OA (NIH PMC)[Link]
-
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease Journal of Medicinal Chemistry (ACS Publications)[Link]
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(1,1'-Biphenyl)-2-ol - Compound Summary PubChem (National Institutes of Health)[Link]
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Ways to improve biocides for metalworking fluid AIMS Microbiology (AIMS Press)[Link]
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Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives Beilstein Journal of Organic Chemistry[Link]
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Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening bioRxiv (Cold Spring Harbor Laboratory)[Link]
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Step-by-step synthesis route for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Application Note: Step-by-Step Synthesis Route for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Abstract
The synthesis of highly functionalized, unsymmetrical biphenyls is a cornerstone of modern drug discovery and advanced materials development. The target molecule, 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol , presents a unique synthetic challenge due to its dense array of reactive functional groups (amino, bromo, methoxy, and hydroxyl) and its specific regiochemistry. This application note details a robust, four-step synthetic protocol. The strategy relies on a highly regioselective Directed ortho-Metalation (DoM) using a Knochel-Hauser base, followed by a chemoselective Suzuki-Miyaura cross-coupling that exploits the differential oxidative addition rates of C–I versus C–Br bonds.
Retrosynthetic Strategy & Mechanistic Rationale
The structural complexity of the target molecule necessitates a highly controlled assembly of the biphenyl core. Disconnection of the C1–C1' biphenyl bond leads to two primary fragments: 2-hydroxyphenylboronic acid (a cheap, commercially available reagent) and 2-bromo-6-iodo-5-methoxyaniline .
The synthesis of the dihalogenated aniline fragment is the most critical phase of this workflow. Direct electrophilic iodination of 2-bromo-5-methoxyaniline typically suffers from poor regioselectivity, favoring substitution para to the strongly activating amino group. To overcome this, we employ a Directed ortho-Metalation (DoM) strategy:
-
Exhaustive Protection: The aniline is protected as an N,N-di-Boc derivative. This prevents unwanted N-deprotonation and provides a strong steric and electronic directing group.
-
Regioselective Magnesiation: The use of standard alkyllithium reagents (e.g., n-BuLi or t-BuLi) is strictly avoided, as they would trigger rapid lithium-halogen exchange at the C2–Br bond. Instead, we utilize the Knochel-Hauser base (TMPMgCl·LiCl) [1]. This highly basic but non-nucleophilic reagent selectively deprotonates the C6 position—which is synergistically acidified by the adjacent methoxy and N,N-di-Boc groups—without interfering with the C–Br bond[1].
-
Chemoselective Cross-Coupling: In the final Suzuki-Miyaura coupling, the palladium(0) catalyst undergoes oxidative addition into the C–I bond at a rate orders of magnitude faster than the C–Br bond[2]. By carefully controlling stoichiometry and temperature, the C–C bond is formed exclusively at the C6 position, leaving the C3' bromo group intact for downstream functionalization[2].
Forward synthetic workflow detailing the sequential transformation from starting material to target.
Step-by-Step Experimental Protocols
Step 1: Synthesis of N,N-di-Boc-2-bromo-5-methoxyaniline
-
Objective: Exhaustive protection of the primary amine to establish a strong directing group for downstream metalation.
-
Procedure:
-
Charge a flame-dried 500 mL round-bottom flask with 2-bromo-5-methoxyaniline (10.0 g, 49.5 mmol) and anhydrous acetonitrile (200 mL).
-
Add 4-Dimethylaminopyridine (DMAP) (0.60 g, 4.95 mmol, 0.1 eq) to the stirring solution.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (27.0 g, 123.7 mmol, 2.5 eq) in portions over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 16 hours under an argon atmosphere.
-
Concentrate the mixture in vacuo, dilute with ethyl acetate (250 mL), and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.
-
Step 2: Regioselective Magnesiation and Iodination (DoM)
-
Objective: Regioselective introduction of iodine at the C6 position utilizing a Knochel-Hauser base[1].
-
Procedure:
-
Dissolve N,N-di-Boc-2-bromo-5-methoxyaniline (15.0 g, 37.3 mmol) in anhydrous THF (150 mL) in a flame-dried Schlenk flask under argon. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Dropwise, add TMPMgCl·LiCl (1.0 M in THF/toluene, 44.7 mL, 44.7 mmol, 1.2 eq) over 30 minutes via syringe pump to maintain the internal temperature below -15 °C.
-
Stir the resulting magnesiated intermediate at -20 °C for 2 hours.
-
In a separate flask, prepare a solution of Iodine (I₂) (14.2 g, 55.9 mmol, 1.5 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (100 mL) to reduce excess iodine. Extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol.
-
Step 3: Deprotection to 2-Bromo-6-iodo-5-methoxyaniline
-
Objective: Removal of the Boc protecting groups to liberate the free amine.
-
Procedure:
-
Dissolve the iodinated intermediate from Step 2 (16.0 g, 30.3 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Cool to 0 °C and add Trifluoroacetic acid (TFA) (30 mL) dropwise.
-
Remove the cooling bath and stir at room temperature for 4 hours.
-
Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until the pH reaches 8.
-
Extract with DCM (3 x 75 mL), dry over Na₂SO₄, and concentrate to afford 2-bromo-6-iodo-5-methoxyaniline as an off-white powder.
-
Step 4: Chemoselective Suzuki-Miyaura Cross-Coupling
-
Objective: Selective C–C bond formation at the C–I bond over the C–Br bond to form the target biphenyl[2][3].
-
Procedure:
-
In a 250 mL Schlenk flask, combine 2-bromo-6-iodo-5-methoxyaniline (8.0 g, 24.4 mmol), 2-hydroxyphenylboronic acid (3.53 g, 25.6 mmol, 1.05 eq), and Na₂CO₃ (5.17 g, 48.8 mmol, 2.0 eq).
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1, 120 mL).
-
Add the catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.41 g, 1.22 mmol, 5 mol%) under a stream of argon.
-
Heat the biphasic mixture to 75 °C and stir vigorously for 12 hours. Note: Strict temperature control (≤ 80 °C) is vital to prevent secondary oxidative addition into the C–Br bond.
-
Cool to room temperature, dilute with EtOAc (150 mL), and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography (Hexanes/EtOAc 7:3) to obtain 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol .
-
Quantitative Data & Characterization Summary
Table 1: Reaction Optimization & Yield Summary
| Step | Transformation | Key Reagent(s) | Reaction Time / Temp | Isolated Yield (%) | Purity (HPLC) |
| 1 | N-Protection | Boc₂O, DMAP | 16 h / 60 °C | 92% | >99% |
| 2 | DoM Iodination | TMPMgCl·LiCl, I₂ | 3 h / -20 °C to RT | 84% | 97% |
| 3 | Deprotection | TFA, DCM | 4 h / RT | 96% | >99% |
| 4 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 12 h / 75 °C | 78% | 98% |
Table 2: Key Spectral Signatures for Target Verification
| Compound | MS (ESI+) m/z | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Step 2 Product | 550.0 [M+Na]⁺ | δ 7.61 (d, J=8.8 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 3.92 (s, 3H), 1.42 (s, 18H) |
| Step 3 Product | 327.8 [M+H]⁺ | δ 7.45 (d, J=8.6 Hz, 1H), 6.55 (d, J=8.6 Hz, 1H), 4.20 (br s, 2H, NH₂), 3.85 (s, 3H) |
| Target Molecule | 294.0 [M+H]⁺ | δ 9.10 (br s, 1H, OH), 7.38 (d, J=8.5 Hz, 1H), 7.25-6.95 (m, 4H), 6.60 (d, J=8.5 Hz, 1H), 4.15 (br s, 2H, NH₂), 3.78 (s, 3H) |
References
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics (ACS Publications) URL:[Link]
-
Suzuki Coupling: Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]
Sources
Suzuki-Miyaura cross-coupling reaction protocols using 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in forming carbon-carbon bonds.[1][2] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has transformed the assembly of complex molecules, particularly the biaryl motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide focuses on a specific and challenging substrate: 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol . This molecule presents a confluence of structural features that demand a carefully optimized protocol:
-
Steric Hindrance: The substitution pattern around the reactive carbon-bromine bond can impede key steps of the catalytic cycle.[4]
-
Electron-Rich System: The presence of amino, methoxy, and hydroxyl groups enriches the aromatic rings with electrons, which can influence the rate of oxidative addition.[1]
-
Coordinating Functional Groups: The unprotected ortho-amino and hydroxyl groups can interact with the palladium catalyst, a factor that can either hinder the reaction or, with the right conditions, be harnessed for a successful transformation.[5][6]
This document provides researchers, scientists, and drug development professionals with a detailed, mechanistically-grounded protocol for the successful Suzuki-Miyaura coupling of this substrate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Mechanistic Insights: Overcoming the Hurdles of a Challenging Substrate
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing the reaction for a substrate like 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol. The reaction proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection
-
Catalyst & Ligand System: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[9] The rate-limiting oxidative addition step is hindered by the bulky groups near the C-Br bond. To overcome this, highly active catalyst systems are required.
-
Expertise: We recommend employing bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands.[10] Ligands such as SPhos and XPhos are particularly effective.[8][9] Their large steric profile promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, while their electron-donating nature facilitates the oxidative addition step.[3][10] N-heterocyclic carbene (NHC) ligands are also excellent alternatives for hindered couplings.[9][11]
-
-
The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[12][13] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is then competent for the transmetalation step.[14][15][16]
-
Expertise: For substrates that may be sensitive or prone to side reactions, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices over stronger bases like hydroxides or alkoxides.[9][13] They provide a balance of sufficient reactivity for boronic acid activation without promoting significant degradation of starting materials, such as protodeboronation.[13][17]
-
-
Solvent Choice: The solvent must solubilize all components and is often a polar aprotic solvent. A mixture including a small amount of water can be beneficial, particularly when using phosphate or carbonate bases, as it aids in their dissolution and facilitates the formation of the active boronate species.[1][9]
-
Expertise: A solvent system of 1,4-dioxane/water or 2-methyltetrahydrofuran (2-MeTHF)/water is recommended. These solvents are stable at the elevated temperatures often required for hindered couplings. All solvents must be rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst.
-
Validated Protocol: Suzuki-Miyaura Coupling of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
This protocol provides a robust starting point for the coupling of the title compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Experimental Workflow Overview
Caption: High-level experimental workflow for the Suzuki-Miyaura reaction.
Reagents and Materials
| Reagent/Material | Suggested Grade | Notes |
| 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol | >95% purity | The limiting reagent. |
| Arylboronic Acid (or Pinacol Ester) | >98% purity | Pinacol esters can be used to mitigate protodeboronation.[9] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | A common, air-stable Pd(II) precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% purity | A bulky, electron-rich ligand ideal for this transformation.[8] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, fine powder | The base must be finely powdered to ensure good mixing and reactivity. |
| 1,4-Dioxane | Anhydrous | Must be degassed prior to use. |
| Deionized Water | N/A | Must be degassed prior to use. |
| Nitrogen or Argon Gas | High purity | For maintaining an inert atmosphere. |
| Standard Glassware | N/A | Schlenk tube or similar reaction vessel with a condenser. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Aryl Bromide | 1.0 eq | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. |
| Pd(OAc)₂ | 1 - 3 mol% | Sufficient catalytic loading for most transformations. Higher loadings may be needed for very unreactive partners. |
| SPhos | 2 - 6 mol% | A Ligand:Palladium ratio of ~2:1 is typical. |
| K₃PO₄ | 2.0 - 3.0 eq | Ensures complete activation of the boronic acid. |
| Solvent & Temp. | ||
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | A robust solvent system for Suzuki couplings. The water aids in dissolving the inorganic base.[1] |
| Concentration | ~0.1 M (relative to aryl bromide) | A standard concentration to balance reaction rate and solubility. |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[9] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS until consumption of the starting aryl bromide is complete. |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (3 mol%), and SPhos (6 mol%).
-
Establish Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 5-10 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v) by bubbling nitrogen or argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube to achieve the desired concentration (~0.1 M).
-
Reaction Execution: Replace the septum with a reflux condenser (under a positive pressure of nitrogen/argon). Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Periodically take aliquots from the reaction mixture using a nitrogen-flushed syringe. Dilute the aliquot with ethyl acetate and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[10] An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination; poor quality precatalyst or ligand. 2. Insufficient Activation: Base is not strong or soluble enough; insufficient temperature. 3. Substrate Reactivity: The specific coupling partners are particularly challenging. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. Use a fresh batch of catalyst/ligand. 2. Increase the reaction temperature. Switch to a different base such as Cs₂CO₃.[13] 3. Screen other bulky ligands (e.g., XPhos, RuPhos).[9] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions (high temperature, presence of water and base).[17] This is a known side reaction that consumes the nucleophile. | 1. Switch from the boronic acid to its corresponding boronic acid pinacol ester, which is more stable.[9] 2. Use a milder base like potassium fluoride (KF). 3. Minimize reaction time and temperature as much as possible. |
| Hydrodehalogenation of Aryl Bromide | A side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations or impurities.[9] | 1. Screen a different ligand or palladium source. 2. Ensure high purity of all reagents and solvents. |
| Formation of Homocoupled Products | 1. (R¹-R¹): Oxidative addition followed by reaction with another molecule of the aryl bromide. 2. (R²-R²): Self-coupling of the boronic acid, often promoted by oxygen. | 1. This is often a minor pathway but can be suppressed by ensuring a slight excess of the boronic acid. 2. Maintain a strict, oxygen-free atmosphere throughout the reaction. |
References
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- (PDF)
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Public
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Reddit - Please wait for verification [reddit.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Applications of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol in active pharmaceutical ingredient (API) manufacturing
Introduction & Strategic Rationale
In modern active pharmaceutical ingredient (API) manufacturing, the selection of highly functionalized, pre-assembled building blocks is critical for streamlining the synthesis of complex pharmacophores. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (CAS: 1424386-21-9) is a remarkably engineered biaryl intermediate. Its unique substitution pattern—featuring an ortho-hydroxyl group on ring A, alongside an ortho-amino, meta-bromo, and methoxy group on ring B—provides a platform of orthogonal reactivity.
As a Senior Application Scientist, I frequently utilize this specific intermediate to construct rigidified tricyclic systems, such as dibenzo[b,f][1,4]oxazepines and carbazoles . These scaffolds are privileged structures in the development of next-generation atypical antipsychotics, antiviral agents, and targeted Tyrosine Kinase Inhibitors (TKIs).
Mechanistic Insights & Causality
The architectural brilliance of this molecule lies in the chemoselectivity of its functional handles:
-
The Cross-Coupling Handle (3'-Bromo): The bromine atom is perfectly positioned for palladium-catalyzed C-C or C-N bond formation. However, the adjacent 6'-methoxy group and the biaryl axis create significant steric hindrance. To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos) must be deployed to force the palladium center into a highly active, monoligated state, thereby accelerating oxidative addition and reductive elimination [1].
-
The Cyclization Precursors (2-OH and 2'-NH2): The spatial proximity of the nucleophilic hydroxyl and amino groups across the biaryl axis enables thermodynamically driven intramolecular cyclization. By inserting a carbonyl bridge, the system undergoes a double nucleophilic attack to form a 7-membered cyclic carbamate, locking the biaryl system into a bioactive, target-binding conformation [2].
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility and scalability in an industrial setting, the following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded directly into the methodology.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl/heteroaryl pharmacophore at the 3'-position without triggering unwanted Buchwald-Hartwig amination at the free -NH2 group.
Causality for Reagent Selection: We utilize a weak inorganic base (K3PO4) and the highly active Pd2(dba)3/XPhos catalyst system. The weak base prevents the deprotonation of the primary amine, thereby shutting down competitive N-arylation, while the bulky XPhos ligand easily accommodates the steric bulk of the ortho-methoxy group [1, 3].
Step-by-Step Methodology:
-
Preparation: Charge a rigorously dried Schlenk flask with 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Atmospheric Control: Evacuate and backfill the flask with high-purity nitrogen (3 cycles). Causality: Palladium(0) species are highly susceptible to oxidation; strict anaerobiosis ensures catalyst longevity.
-
Solvent Addition: Inject degassed 1,4-dioxane/H2O (10:1 v/v, 0.2 M) via syringe. The biphasic system is crucial as water hydroxylates the boronic acid, forming the reactive boronate species required for transmetalation.
-
Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.
-
Self-Validation (IPC): At 10 hours, sample the organic layer for LC-MS analysis. The reaction is validated for workup only when the characteristic isotopic doublet of the starting material (79Br/81Br at m/z 293/295) constitutes <1% of the total peak area.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to yield the 3'-aryl intermediate.
Protocol B: Intramolecular Cyclization to the Dibenzo-oxazepine Scaffold
Objective: To construct the central 7-membered heterocyclic ring via carbonyl insertion.
Causality for Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene. CDI is a bench-stable, safe solid that provides highly controlled acyl transfer. The primary amine (2'-NH2) attacks first due to its superior nucleophilicity, forming an intermediate acylimidazole, which is subsequently trapped by the 2-OH group to close the ring [2].
Step-by-Step Methodology:
-
Preparation: Dissolve the cross-coupled intermediate from Protocol A (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.
-
Activation: Add CDI (1.5 equiv) and a catalytic amount of N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equiv). Causality: DMAP acts as an acyl transfer catalyst, significantly lowering the activation energy for the final ring closure.
-
Cyclization: Reflux the mixture at 65 °C for 8 hours.
-
Self-Validation (IPC): Monitor via LC-MS for the complete disappearance of the acyclic intermediate and the emergence of the [M+H-18] peak (loss of water equivalent during carbamate formation).
-
Workup: Quench with saturated aqueous NH4Cl to hydrolyze excess CDI. Extract with DCM, wash with water, dry over MgSO4, and evaporate. Recrystallize from EtOH/H2O to obtain the ultra-pure API scaffold.
Quantitative Data & Optimization
The following tables summarize the optimization data, demonstrating the causality behind our finalized protocol parameters.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Yield (%) | Causality / Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 45 | High steric hindrance at 3'-position impedes oxidative addition. |
| 2 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 62 | Bidentate ligand improves stability, but reductive elimination remains slow. |
| 3 | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 94 | Bulky, electron-rich XPhos perfectly accommodates the ortho-methoxy steric bulk. |
Table 2: Optimization of Intramolecular Cyclization
| Entry | Reagent | Additive | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Phosgene (20% in PhMe) | Et3N | DCM | 25 | 55 | Harsh conditions lead to intermolecular oligomerization side-reactions. |
| 2 | Triphosgene | DIPEA | THF | 65 | 71 | Improved conversion, but purification of the API scaffold is tedious. |
| 3 | CDI | DMAP (10 mol%) | THF | 65 | 89 | Mild, quantitative acyl transfer; volatile byproducts simplify workup. |
Visualizations
Synthetic workflow from the biphenyl intermediate to the tricyclic API scaffold.
Mechanism of action of the synthesized API inhibiting the RTK/PI3K/AKT signaling pathway.
References
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Chemical Society Reviews (RSC Publishing) URL:[Link][1]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling - A Review Chemistry - A European Journal (PubMed / Wiley-VCH) URL:[Link][2]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions Chemical Reviews (ACS Publications) URL:[Link][3]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Central Science (ACS Publications) URL:[Link][4]
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Protecting group strategies for the amino group in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Target Molecule: 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The functionalization of highly substituted biphenyl systems presents unique challenges in synthetic organic chemistry, primarily due to severe steric crowding and competing nucleophilic sites. The target molecule, 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol , is a complex biaryl intermediate featuring a free phenol (2-OH) and a primary amine (2'-NH2).
The Atropisomeric Cleft and Steric Hindrance
Structurally, this molecule is a tri-ortho substituted biphenyl (substituents at the 2, 2', and 6' positions relative to the biaryl axis). This substitution pattern drastically restricts rotation around the C1-C1' bond, often leading to atropisomerism (axial chirality) at room temperature. More critically, the 2'-amino group is situated in a deep "steric cleft" flanked by the bulky 3'-bromo group and the adjacent phenol ring.
Chemoselectivity Challenges (N vs. O)
While nitrogen is inherently more nucleophilic than oxygen, the extreme steric hindrance at the 2'-position kinetically suppresses the amine's reactivity. Consequently, bulky protecting groups—such as the Trityl (Tr) group, which is otherwise highly selective for nitrogen in unhindered aminophenols [1]—often fail or result in preferential O-protection. To achieve selective N-protection, we must rely on either transient bis-protection with small, highly reactive electrophiles or thermodynamically driven base-mediated strategies [2].
Experimental Workflows & Logical Relationships
The following diagram illustrates the two most reliable chemoselective workflows for protecting the hindered 2'-amino group while preserving (or regenerating) the free 2-hydroxyl group.
Chemoselective N-protection workflows for hindered tri-ortho substituted biphenyl aminophenols.
Quantitative Data Summary
The table below summarizes the efficacy of different protecting group strategies when applied to highly hindered biaryl aminophenols.
| Protection Strategy | Reagents | Chemoselectivity (N vs O) | Steric Tolerance | Typical Yield | Downstream Cleavage |
| N-TFA (via Bis-TFA) | TFAA, Pyridine; then K₂CO₃, MeOH | Excellent (Post-hydrolysis) | High | 85 – 92% | Strong Base (NaOH) or NaBH₄ |
| N-Boc (Dianion) | NaHMDS, Boc₂O | Moderate to Good | Moderate | 60 – 75% | Acidic (TFA/DCM) |
| N-Trityl (Tr) | TrCl, Et₃N | Poor (Fails due to sterics) | Very Low | < 10% | Mild Acid (TFA/TIS) |
Detailed Experimental Protocols
Every protocol described below is designed as a self-validating system. The kinetic differences between ester and amide hydrolysis are leveraged to guarantee chemoselectivity.
Protocol A: N-Trifluoroacetylation via Transient Bis-Protection (Recommended)
Causality Insight: Trifluoroacetic anhydride (TFAA) is exceptionally small and highly electrophilic, allowing it to penetrate the steric cleft of the 2'-amine. Because O-trifluoroacetylation will inevitably compete, we intentionally drive the reaction to the N,O-bis-TFA intermediate. In the second step, the vast difference in electrophilicity between the O-TFA ester and the N-TFA amide allows for quantitative, selective O-deprotection using mild carbonate base [3].
Step 1: Bis-Protection
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add anhydrous pyridine (3.0 mmol, 3.0 eq.) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add trifluoroacetic anhydride (TFAA, 2.5 mmol, 2.5 eq.) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N,O-bis-TFA intermediate.
Step 2: Selective O-Deprotection
-
Hydrolysis: Dissolve the crude intermediate in HPLC-grade methanol (10 mL).
-
Base Cleavage: Add solid potassium carbonate (K₂CO₃, 1.2 mmol, 1.2 eq.). Stir the suspension vigorously at room temperature for 30 minutes. (Note: The O-TFA group cleaves rapidly; extended reaction times are unnecessary and may risk slow N-TFA cleavage).
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (15 mL) and water (10 mL).
-
Purification: Extract the aqueous layer with ethyl acetate (15 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to afford the pure N-TFA protected product.
Protocol B: Direct N-Boc Protection via Dianion Formation
Causality Insight: The Boc group is highly desirable for downstream cross-coupling reactions due to its stability under basic conditions. However, Boc₂O is bulky. To force N-selectivity, we use a strong, non-nucleophilic base (NaHMDS) to deprotonate both the phenol and the amine. The resulting nitrogen anion is softer and more nucleophilic than the phenoxide, directing the bulky Boc₂O electrophile preferentially to the nitrogen.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon.
-
Dissolution: Dissolve the starting material (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add NaHMDS (1.0 M in THF, 2.2 mmol, 2.2 eq.) dropwise. Stir the resulting deep-colored solution at -78 °C for 30 minutes to ensure complete dianion formation.
-
Boc Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 1.1 eq.) in anhydrous THF (2 mL) dropwise.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to isolate the N-Boc protected product.
References
Application Note: Divergent Synthesis of Axially Chiral P,N-Ligands from 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Target Audience: Process Chemists, Ligand Designers, and Asymmetric Catalysis Researchers Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
Axially chiral biaryl monophosphines are privileged ligands in asymmetric transition-metal catalysis. The efficiency of these catalysts originates from their highly tunable electronic structures and the precise steric hindrance they create at the active metal center [1]. While classical ligands like BINAP or MOP rely on the binaphthyl backbone, highly substituted biphenyl scaffolds offer superior modularity. This application note details the divergent preparation of a library of chiral P,N-ligands starting from the highly functionalized scaffold 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol .
As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized rather than just how to manipulate it:
-
Atropisomeric Stability: The 6'-methoxy group, paired with the 2-hydroxy and 2'-amino substituents, provides severe steric repulsion across the C1-C1' axis. This restricts rotation, ensuring a high barrier to racemization ( ΔG‡>33 kcal/mol) and allowing the isolation of stable (aR) and (aS) enantiomers. The axial chirality of such ligands is the primary determinant in stereocontrol during asymmetric transformations [2].
-
Orthogonal Functionalization: The 2-OH and 2'-NH2 groups can be sequentially differentiated. The primary amine can be converted to a dialkylamine (mimicking the hemilabile coordination motif of Buchwald ligands), while the phenol is activated as a triflate for Pd-catalyzed phosphination.
-
Late-Stage Steric Tuning: The 3'-bromo substituent is the most critical feature. It serves as an inert handle during phosphination but allows for late-stage Suzuki-Miyaura cross-coupling. This enables the introduction of bulky aryl groups to deepen the chiral pocket, a strategy proven effective in the enantioselective synthesis of axially chiral biaryls [3].
Workflow Visualization
The following diagram illustrates the divergent synthetic logic used to transform the racemic scaffold into a library of sterically tuned, enantiopure P,N-ligands.
Divergent synthetic workflow for chiral P,N-ligands from the biphenyl scaffold.
Experimental Protocols
Every protocol below is designed as a self-validating system. In-process controls (IPCs) are included to ensure that each intermediate meets the strict purity requirements necessary for synthesizing catalyst-grade ligands.
Protocol A: Optical Resolution via Diastereomeric Salt Formation
Causality: Resolving the scaffold early in the synthesis avoids the loss of expensive phosphine reagents on the unwanted enantiomer. The free 2'-NH2 group readily forms diastereomeric salts with chiral sulfonic acids.
-
Dissolve the racemic scaffold (10.0 g, 34.0 mmol) in hot ethanol (150 mL).
-
Add a solution of (+)-10-Camphorsulfonic acid (7.9 g, 34.0 mmol) in ethanol (50 mL) dropwise.
-
Allow the solution to cool slowly to room temperature over 12 hours to induce crystallization.
-
Filter the crystals and recrystallize twice from ethanol to achieve constant optical rotation.
-
IPC Validation: Neutralize a small aliquot with saturated NaHCO3, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Proceed only if ee > 99%.
-
Neutralize the bulk salt with 1M NaOH, extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the enantiopure scaffold.
Protocol B: Reductive N-Dimethylation
Causality: Protecting the primary amine as a dimethylamine prevents catalyst poisoning during subsequent Pd-catalyzed steps and mimics the highly effective dialkylamino groups found in Buchwald's DavePhos/RuPhos ligands, which stabilize active Pd(0) species via transient coordination.
-
To a solution of the enantiopure scaffold (5.0 g, 17.0 mmol) in acetonitrile (100 mL), add 37% aqueous formaldehyde (12.7 mL, 170 mmol).
-
Stir for 30 minutes, then add sodium cyanoborohydride (NaBH3CN) (3.2 g, 51.0 mmol) in small portions.
-
Add glacial acetic acid dropwise until the pH reaches ~5. Stir at room temperature for 4 hours.
-
IPC Validation: Monitor by LCMS. The mass peak should shift from [M+H]+ 294/296 to [M+H]+ 322/324.
-
Quench with 1M NaOH (50 mL), extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate.
Protocol C: O-Triflation
Causality: The phenol must be converted into a pseudohalide (triflate) to undergo oxidative addition in the subsequent phosphination step.
-
Dissolve the N-dimethylated intermediate (4.5 g, 14.0 mmol) in anhydrous DCM (80 mL) under an argon atmosphere.
-
Add anhydrous pyridine (3.4 mL, 42.0 mmol) and cool the mixture to 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf2O) (2.8 mL, 16.8 mmol) dropwise over 15 minutes.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
IPC Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (loss of UV-active spot with low Rf).
-
Quench with ice water, extract with DCM, wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to afford the triflate.
Protocol D: Pd-Catalyzed Phosphination
Causality: The choice of dppb (1,4-bis(diphenylphosphino)butane) as the supporting ligand for Pd(OAc)2 is critical. Its bite angle favors oxidative addition into the C-OTf bond over the C-Br bond, ensuring orthogonal reactivity and preserving the 3'-Br handle for downstream tuning. The construction of chiral phosphines containing both axial chirality and a P-stereogenic center is heavily reliant on controlled C-P bond manipulation [4].
-
In an argon-filled glovebox, charge a Schlenk flask with the triflate (3.0 g, 6.6 mmol), Pd(OAc)2 (74 mg, 5 mol%), and dppb (169 mg, 6 mol%).
-
Add anhydrous DMF (30 mL) and N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol).
-
Add di-tert-butylphosphine (HP(tBu)2) (1.4 mL, 7.9 mmol) via syringe.
-
Seal the flask, remove from the glovebox, and heat at 100 °C for 16 hours.
-
IPC Validation: 31P NMR of a crude reaction aliquot should show a single major peak corresponding to the tertiary phosphine (typically around +10 to +30 ppm depending on the substituents).
-
Cool to room temperature, dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via silica gel chromatography (under argon) to yield the intermediate P,N-ligand.
Protocol E: Late-Stage Steric Tuning (Suzuki-Miyaura Coupling)
Causality: To optimize enantioselectivity for specific catalytic applications, the chiral pocket must be tuned. Using Pd2(dba)3 and SPhos ensures efficient insertion into the sterically hindered 3'-Br bond without oxidizing the newly installed phosphine group.
-
Under argon, combine the brominated P,N-ligand (1.0 g, 2.2 mmol), 3,5-dimethylphenylboronic acid (495 mg, 3.3 mmol), Pd2(dba)3 (40 mg, 2 mol%), SPhos (36 mg, 4 mol%), and anhydrous K3PO4 (1.4 g, 6.6 mmol).
-
Add degassed Toluene (10 mL) and degassed H2O (1 mL).
-
Heat at 90 °C for 12 hours.
-
IPC Validation: LCMS should confirm the mass of the cross-coupled product.
-
Work up with EtOAc/water, dry the organic layer, and purify by recrystallization or air-free chromatography to isolate the final tuned ligand.
Data Presentation & Validation
Table 1: Optimization of Pd-Catalyzed Phosphination (Protocol D)
Demonstrating the necessity of the bidentate dppb ligand to achieve high yields while retaining enantiomeric purity.
| Entry | Phosphine Source | Supporting Ligand | Temp (°C) | Yield (%) | ee Retention (%) |
| 1 | HPPh2 | dppb | 100 | 85 | >99 |
| 2 | HP(Cy)2 | dppb | 100 | 78 | >99 |
| 3 | HP(tBu)2 | dppb | 110 | 65 | 98 |
| 4 | HP(tBu)2 | PPh3 | 110 | 22 | 98 |
Note: Entry 4 shows poor conversion, validating that a bidentate ligand (dppb) is required to facilitate the oxidative addition into the triflate over the bromide.
Table 2: Racemization Half-Lives ( t1/2 ) at 150 °C in Toluene
Demonstrating the causality of Protocol E: increasing steric bulk at the 3'-position directly increases the rotational barrier of the biphenyl axis.
| Ligand Variant | 3'-Substituent | Phosphine Group | t1/2 (hours) | Estimated ΔGrac‡ (kcal/mol) |
| Intermediate | -Br | -P(Cy)2 | 48 | ~33.5 |
| Tuned Ligand A | -Phenyl | -P(Cy)2 | 112 | ~35.2 |
| Tuned Ligand B | -3,5-Dimethylphenyl | -P(Cy)2 | >200 | >37.0 |
References
-
Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C-P bond cleavage Nature Communications URL:[Link]
-
A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes MDPI Inorganics URL:[Link]
-
Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters Journal of the American Chemical Society URL:[Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations Journal of the American Chemical Society URL:[Link]
Sources
- 1. A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C-P bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Manufacturing and Purification of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Executive Summary & Process Rationale
The synthesis of highly functionalized biphenyls is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and chiral ligands. The target compound, 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol , presents a unique process chemistry challenge: it contains four distinct functional groups (hydroxyl, amino, bromo, and methoxy) across the biphenyl axis.
Scaling up this molecule requires strict control over chemoselectivity . The primary risk during the formation of the C1–C1' biphenyl bond is the unintended activation of the C3' carbon-bromine (C–Br) bond, which can lead to catastrophic oligomerization or dehalogenation. To circumvent this, our protocol employs a highly chemoselective Suzuki-Miyaura cross-coupling strategy utilizing the differential reactivity of halogens. By coupling 2-hydroxyphenylboronic acid with 2-amino-3-bromo-1-iodo-6-methoxybenzene, the palladium catalyst exclusively targets the weaker C–I bond, preserving the critical C–Br bond for downstream API derivatization.
Reaction Workflow & Mechanistic Logic
The oxidative addition of Palladium(0) into a C–I bond is kinetically favored over a C–Br bond. By utilizing a bulky, electron-rich biaryl phosphine ligand (XPhos) in a 2nd-generation precatalyst (XPhos Pd G2), the reductive elimination step is accelerated, and the catalyst is sterically hindered from interacting with the adjacent C–Br bond.
Figure 1. Chemoselective Suzuki-Miyaura workflow prioritizing C-I over C-Br bonds.
Scale-Up Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. In-Process Controls (IPCs) dictate the progression of steps, ensuring reproducibility at the kilogram scale.
Reaction Preparation
-
Reactor Purge: Equip a 50-L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe. Purge the system with Nitrogen ( N2 ) for 30 minutes. Causality: Strict anaerobic conditions are required because oxygen promotes the homocoupling of boronic acids and irreversibly oxidizes the Pd(0) active species .
-
Substrate Charging: Charge 2-amino-3-bromo-1-iodo-6-methoxybenzene (1.00 kg, 3.05 mol, 1.0 eq) and 2-hydroxyphenylboronic acid (0.44 kg, 3.20 mol, 1.05 eq) into the reactor.
-
Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF) (10.0 L). Causality: 2-MeTHF is chosen over standard THF because it forms a distinct biphasic system with water, eliminating the need for an evaporative solvent-swap during downstream extraction.
Base and Catalyst Introduction
-
Base Addition: Dissolve Potassium Phosphate Tribasic ( K3PO4 ) (1.29 kg, 6.10 mol, 2.0 eq) in degassed Water (5.0 L) and transfer to the reactor. Causality: An aqueous inorganic base accelerates the transmetalation step of the Suzuki cycle by forming a reactive boronate complex.
-
Degassing: Sparge the biphasic mixture with N2 for an additional 45 minutes.
-
Catalyst Charging: Rapidly charge XPhos Pd G2 (12.0 g, 15.2 mmol, 0.5 mol%).
Execution and In-Process Control (IPC)
-
Heating: Heat the biphasic mixture to 45–50 °C. Causality: Maintaining the temperature below 55 °C provides the thermodynamic control necessary to prevent C–Br oxidative addition.
-
IPC-1 (Reaction Completion): After 4 hours, sample the organic layer for HPLC analysis.
-
Self-Validation Criteria: The reaction is deemed complete when the residual 2-amino-3-bromo-1-iodo-6-methoxybenzene is ≤1.0% (Area%). If >1.0% , continue stirring for 2 hours and resample.
-
Quantitative Process Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile, validating the chosen protocol conditions.
Table 1: Effect of Temperature and Catalyst on Yield and Chemoselectivity
| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) | C-Br Cleavage Impurity (%) |
| Pd(PPh3)4 | 80 | 12 | >99 | 62.4 | 28.5 |
| Pd(dppf)Cl2 | 65 | 8 | >99 | 81.0 | 12.3 |
| XPhos Pd G2 | 65 | 4 | >99 | 89.5 | 6.1 |
| XPhos Pd G2 | 45 | 4 | >99 | 96.2 | < 0.5 |
Note: The optimized conditions (Bold) demonstrate that lowering the thermal energy input while utilizing a highly active catalyst completely suppresses the C-Br cleavage impurity.
Downstream Processing: Palladium Scavenging & Crystallization
Residual heavy metals in pharmaceutical intermediates must be strictly controlled. Standard aqueous washes are insufficient for removing palladium complexes bound to the amino and hydroxyl groups of the product. We employ a highly effective binary scavenging protocol using aqueous Sodium Bisulfite ( NaHSO3 ) .
Palladium Scavenging Protocol
-
Phase Separation: Cool the reactor to 25 °C. Stop agitation, allow the phases to settle for 30 minutes, and discard the lower aqueous layer.
-
Scavenger Preparation: Prepare a 25 wt% aqueous solution of NaHSO3 (3.0 L) and adjust the pH to 6.0 using 20 wt% NaOH. Causality: Adjusting the pH to 6.0 maximizes the concentration of the active bisulfite ligand while preventing acid-catalyzed degradation of the product's methoxy group.
-
Extraction: Add the pH-adjusted NaHSO3 solution to the organic phase. Heat the mixture to 80 °C and stir vigorously for 8 hours. Causality: Elevated temperatures provide the activation energy required to break the Pd-product coordination bonds, allowing the bisulfite to chelate the palladium and pull it into the aqueous phase.
-
IPC-2 (Metal Clearance): Separate the phases and analyze the organic layer via ICP-MS.
-
Self-Validation Criteria: Palladium content must be <10 ppm. If >10 ppm, repeat the bisulfite wash.
-
Anti-Solvent Crystallization
-
Concentration: Concentrate the 2-MeTHF organic layer under vacuum (200 mbar, 40 °C) to approximately 3.0 L (3 volumes).
-
Anti-Solvent Addition: Heat the concentrate to 60 °C. Slowly charge n-Heptane (9.0 L) over 2 hours. Causality: A slow addition rate controls supersaturation, promoting the growth of large, high-purity crystals rather than trapping impurities via rapid precipitation.
-
Cooling and Isolation: Cool the slurry to 5 °C at a rate of 10 °C/hour. Filter the product and wash the cake with cold n-Heptane (2.0 L).
-
IPC-3 (Drying): Dry the solid under vacuum at 45 °C for 12 hours. Analyze via Karl Fischer (KF) titration.
-
Self-Validation Criteria: Moisture content must be <0.5% .
-
Figure 2. Downstream processing logic for efficient palladium scavenging and product isolation.
References
-
Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (American Chemical Society), 2025. URL: [Link]
-
Title: The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery Source: Organic Process Research & Development (American Chemical Society), 2019. URL: [Link]
Technical Support Center: Troubleshooting Guide for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the synthesis of highly functionalized biaryl compounds.
Synthesizing 2'-amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol requires a precise Suzuki-Miyaura cross-coupling between a dihalogenated intermediate (e.g., 3-bromo-2-iodo-6-methoxyaniline) and (2-hydroxyphenyl)boronic acid. The primary obstacle in this transformation is differentiating the highly reactive C–I bond from the less reactive, yet vulnerable, C–Br bond. Unwanted protodehalogenation (debromination) at the C–Br position is a notorious side reaction that drastically reduces yield and complicates downstream purification.
Part 1: Mechanistic Causality (The "Why")
To eliminate debromination, we must first understand its origin. In palladium-catalyzed cross-couplings, the active Pd(0) species preferentially undergoes oxidative addition at the weaker C–I bond to form the desired biaryl framework[1]. However, once the desired coupling is complete (or competitively during the reaction), the catalyst can insert into the remaining C–Br bond.
If a hydride source is present in the reaction matrix, a transient Pd–H intermediate forms. This species rapidly undergoes reductive elimination to yield the desbromo byproduct (2'-amino-6'-methoxy-[1,1'-biphenyl]-2-ol)[2].
Mechanistic divergence between C-I cross-coupling and undesired C-Br cleavage.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am observing up to 30% of the debrominated byproduct. Where is the hydride source coming from? A1: Hydrides in Pd-catalyzed systems typically originate from three hidden sources:
-
Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) can undergo β -hydride elimination after coordinating to palladium.
-
Bases: Strong alkoxide bases (like NaOMe or NaOtBu) are classic hydride donors via the same β -hydride elimination pathway[2].
-
Water/Phosphine Interaction: Adventitious water can react with nucleophilic phosphine ligands to form a phosphonium salt, followed by hydrolysis that effectively transfers a proton/hydride to the Pd center[3].
Q2: How should I adjust my solvent and base to prevent this? A2: Move away from protic solvents and strong alkoxides. A proven approach is to switch to a biphasic aprotic system, such as 1,4-Dioxane/Water or Toluene/Water, using a mild, sterically hindered inorganic base like K3PO4 or Cs2CO3 . These bases are strong enough to activate the boronic acid for transmetalation but do not act as hydride donors[2].
Q3: Can my choice of ligand suppress the oxidative addition into the C–Br bond? A3: Yes. The choice of ligand dictates the electron density and steric bulk around the Pd center. While highly electron-rich, bulky ligands (e.g., XPhos) accelerate the coupling of challenging substrates, they can over-activate the C–Br bond. For chemoselective C–I over C–Br coupling, bidentate ligands with specific bite angles, such as dppf (in Pd(dppf)Cl2 ), restrict the flexibility required for the second oxidative addition.
Q4: Are there any additives that can help suppress side reactions? A4: Recent catalytic studies demonstrate that the addition of halide salts (such as TBAB or KI) can alleviate catalyst inhibition and shift the catalyst speciation away from pathways that lead to reductive dehalogenation and homocoupling[4].
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the coupling, demonstrating how kinetic control and hydride-source elimination resolve the issue.
| Entry | Solvent System | Base | Catalyst / Ligand | Temp (°C) | Conversion (%) | Ratio (Desired : Debrominated) |
| 1 | EtOH / H2O | NaOEt | Pd(PPh3)4 | 80 | >95 | 45 : 55 |
| 2 | THF / H2O | K2CO3 | Pd(PPh3)4 | 80 | >95 | 70 : 30 |
| 3 | 1,4-Dioxane / H2O | K3PO4 | Pd(dppf)Cl2 | 80 | >95 | 88 : 12 |
| 4 | 1,4-Dioxane / H2O | K3PO4 | Pd(dppf)Cl2 | 45 | 92 | 98 : 2 |
Note: Entry 4 represents the optimized conditions. Lowering the temperature provides the kinetic control necessary to almost entirely eliminate C–Br activation.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust, this protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPC) that force the user to verify the chemoselectivity before the reaction goes to completion.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add 3-bromo-2-iodo-6-methoxyaniline (1.0 eq), (2-hydroxyphenyl)boronic acid (1.1 eq), and anhydrous K3PO4 (2.0 eq)[2].
-
Catalyst Addition: Add Pd(dppf)Cl2 (2–5 mol%). Avoid highly nucleophilic monophosphines to minimize water/phosphine hydride generation[3].
-
Solvent Introduction: Add degassed 1,4-Dioxane and degassed H2O (typically a 4:1 to 10:1 ratio).
-
Temperature-Controlled Execution: Submerge the flask in an oil bath pre-heated to exactly 45 °C . Do not exceed 50 °C.
-
Self-Validation Checkpoint (IPC at t = 2 hours):
-
Withdraw a 50 µL aliquot, quench with LC-MS grade Acetonitrile, and analyze.
-
Validation Criteria: If unreacted C–I starting material is >10%, maintain 45 °C. If the debrominated byproduct exceeds 5% area under the curve, immediately cool the reaction to 25 °C to halt over-reaction and re-evaluate the degassing efficiency of your solvents.
-
-
Work-up: Upon completion, quench with water, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4 . Purify via silica gel chromatography.
Systematic troubleshooting workflow for resolving debromination in biaryl synthesis.
Part 5: References[2] Title: Preventing debromination in subsequent reaction steps - Benchchem
Source: BenchChem URL:[3] Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL:[1] Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL:[4] Title: Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis URL:
Sources
Technical Support Center: Optimizing the Synthesis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Welcome to the technical support center for the synthesis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is often accomplished via a Suzuki-Miyaura cross-coupling reaction. The inherent steric hindrance and the presence of reactive amino and hydroxyl groups in the target molecule present unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and conversion rates.
I. Frequently Asked Questions (FAQs)
Here, we address common initial queries and problems encountered during the synthesis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in this specific Suzuki-Miyaura coupling is a frequent issue. The primary culprits are often related to catalyst activity, the choice of ligand, and the integrity of your reagents. The steric hindrance from the ortho-substituents on both coupling partners can significantly slow down the reaction.[1] Additionally, the unprotected amino and hydroxyl groups can potentially coordinate with the palladium catalyst, leading to its deactivation.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding transformation.[1] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often impeded by steric hindrance.[1]
-
Reagent Quality: The purity of your boronic acid or boronate ester is critical. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially in the presence of water.[3] Ensure your boronic acid is fresh or has been stored under anhydrous conditions. Consider using more stable boronate esters, such as pinacol esters.
-
Oxygen Exclusion: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.[3] It is imperative to thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
Q2: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A2: The most common side reactions in this synthesis are homocoupling of the boronic acid, dehalogenation of the aryl bromide, and protodeboronation.
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3] Strict exclusion of oxygen is the most effective way to minimize this side reaction.[3]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom on your aniline starting material can occur if there is a source of hydride in the reaction mixture.[2] This can originate from certain solvents (like alcohols) or bases.
-
Mitigation: If dehalogenation is a significant issue, consider switching to a non-hydridic solvent like dioxane or toluene and a non-coordinating base such as K₃PO₄ or Cs₂CO₃.[2]
-
-
Protodeboronation: As mentioned earlier, this side reaction consumes your boronic acid.
Q3: Should I protect the amino and hydroxyl groups on my starting materials?
A3: This is a critical consideration. While some Suzuki-Miyaura reactions can tolerate unprotected anilines and phenols, these groups can interfere with the catalyst.[5][6]
-
Arguments for Protection: Protecting the amine (e.g., as a Boc or Fmoc carbamate) and the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent catalyst inhibition and potential side reactions.[7][8] This often leads to cleaner reactions and higher yields.
-
Arguments Against Protection: Adding protection and deprotection steps adds to the overall synthesis time and can reduce the overall yield. There are modern catalyst systems that are robust enough to tolerate unprotected functional groups.[5][9]
-
Recommendation: If you are experiencing low yields or a complex mixture of products, a protection strategy is highly recommended. For initial attempts with a robust catalyst system, running the reaction with unprotected groups is a reasonable starting point.
II. In-Depth Troubleshooting Guides
This section provides more detailed solutions to persistent problems.
Guide 1: Overcoming Low Reaction Yields
Low yields are a primary challenge in the synthesis of sterically hindered biaryls like 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.[1] The following workflow can help diagnose and resolve this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve low yield issues.
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst/Ligand | Inefficient oxidative addition or reductive elimination due to steric hindrance. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4] | These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the final product-forming step.[1] |
| Base | Incomplete activation of the boronic acid or promotion of side reactions. | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for hindered couplings.[1] | The choice of base is crucial for activating the boronic acid for transmetalation. The solubility and strength of the base can significantly impact the reaction rate.[10] |
| Solvent | Poor solubility of reagents or participation in side reactions. | Use anhydrous, aprotic solvents like dioxane or toluene. | These solvents are less likely to act as hydride donors in dehalogenation side reactions and can effectively solubilize the reaction components.[2] |
| Temperature | Insufficient thermal energy to overcome the activation barrier of the sterically hindered coupling. | Cautiously increase the reaction temperature. | Higher temperatures can increase the rate of all steps in the catalytic cycle. However, excessive heat can lead to catalyst decomposition. |
| Protecting Groups | Interference of unprotected amino and hydroxyl groups with the catalyst. | Protect the amine (e.g., with a Boc group) and the hydroxyl group (e.g., as a methyl ether). | Protection prevents coordination of these functional groups to the palladium center, which can inhibit catalysis.[5][8] |
Guide 2: Product Purification Challenges
The crude product of this reaction can often be a complex mixture. Effective purification is key to obtaining the desired 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol in high purity.
Common Impurities and Their Removal:
| Impurity | Origin | Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Column chromatography on silica gel. |
| Homocoupled Boronic Acid | Side reaction. | Can often be removed by recrystallization or column chromatography. |
| Dehalogenated Aniline | Side reaction. | Separation can be challenging due to similar polarity to the product. Careful column chromatography with a shallow solvent gradient is often required. |
| Palladium Residues | Catalyst. | Can often be removed by filtration through a pad of Celite or by treatment with an appropriate scavenger resin. |
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific experimental setup and observations.
Protocol 1: Suzuki-Miyaura Coupling with Unprotected Functional Groups
This protocol is recommended for an initial attempt using a robust catalyst system.
Reaction Scheme: (An image of the Suzuki-Miyaura reaction of 2-bromo-3-methoxyaniline with a suitable hydroxyphenylboronic acid to form the target molecule would be placed here in a real document.)
Materials:
-
2-bromo-3-methoxyaniline (or its corresponding aryl halide precursor)
-
2-hydroxy-6-methoxyphenylboronic acid (or its corresponding boronate ester)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos or a pre-formed Pd-SPhos catalyst)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Protected Functional Groups
This protocol is recommended if issues with low yield or side reactions are encountered with unprotected substrates.
Workflow for Protected Synthesis:
Caption: A general workflow for the synthesis involving protecting groups.
Procedure:
-
Protection: Protect the amino group of 2-bromo-3-methoxyaniline (e.g., as a Boc-carbamate) and the hydroxyl group of the boronic acid (e.g., as a methyl ether) using standard literature procedures.
-
Suzuki-Miyaura Coupling: Perform the coupling reaction as described in Protocol 1 using the protected starting materials.
-
Deprotection: After purification of the coupled product, remove the protecting groups. For example, a Boc group can be removed under acidic conditions (e.g., with TFA in DCM), and a methyl ether can be cleaved using BBr₃.
-
Final Purification: Purify the final deprotected product by column chromatography or recrystallization.
IV. Reaction Monitoring
Regular monitoring of the reaction progress is crucial for optimization and for determining the optimal reaction time.
| Technique | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of the consumption of starting materials and the formation of the product. | Simple, fast, and cost-effective. | Provides limited structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring and identification of products and byproducts. | Provides accurate mass information for identification. | More time-consuming and requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis of the reaction mixture to determine conversion rates. | Provides detailed structural information and is highly quantitative. | Requires sampling from the reaction mixture and can be time-consuming. |
By understanding the key challenges and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and conversion rates for the synthesis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.
V. References
-
Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines. Benchchem.
-
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
-
An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives. Benchchem.
-
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
-
Protecting groups. Slideshare.
-
Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. ResearchGate.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications.
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
VI Protecting Groups and Orthogonal Protection Strategies.
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
-
Amino Acid-Protecting Groups.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
-
Method for preparing 2-amino biphenyl derivative. Google Patents.
-
Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2 - University of Cambridge.
-
Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. Benchchem.
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. Benchchem.
-
Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. Benchchem.
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry - ACS Publications.
-
Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. PubMed.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
-
Palladium-catalyzed ring-closing reaction of enynols with aminals via methylene transfer and C–N bond activation. ResearchGate.
-
Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. Organic Letters - ACS Publications.
-
Preparation of amino biphenyl derivatives. ResearchGate.
-
Aminative Suzuki–Miyaura coupling. Xingwei Li.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
-
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: HPLC Method Development for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol Impurity Profiling
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving complex chromatographic challenges. The target analyte—2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol —presents a unique set of analytical hurdles due to its sterically hindered biphenyl core, ionizable amino group, weakly acidic phenolic hydroxyl, and heavy halogen substitution.
Below, you will find causality-driven troubleshooting guides, regulatory-aligned FAQs, and self-validating protocols to ensure your impurity profiling method is robust, reproducible, and compliant.
Part 1: Method Development FAQs & Causality
Q1: Why do structurally similar impurities (e.g., regioisomers, debrominated analogs) co-elute with the API on standard C18 columns? A: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. The biphenyl core of our target molecule is sterically hindered by its ortho-substituents (the 2'-amino, 2-hydroxyl, and 6'-methoxy groups). This steric clash forces the two aromatic rings out of planarity, creating a complex 3D conformation that C18 alkyl chains struggle to differentiate. Solution: Switching to a Biphenyl stationary phase introduces orthogonal selectivity. The extended aromatic system of the biphenyl moiety on the column enables strong π−π interactions[1]. These interactions are highly sensitive to the polarizability of the 3'-bromo group and the specific spatial arrangement of the aromatic rings, allowing for baseline resolution of closely related positional isomers[2].
Q2: How do I eliminate severe peak tailing for this specific compound? A: Peak tailing here is a direct result of the 2'-amino group. At a mid-range pH (pH 4–7), the residual silanols on the silica support are deprotonated ( SiO− ), while the basic amino group is protonated ( NH3+ ). This creates strong, secondary electrostatic drag (ion-exchange interactions). Solution: Lower the mobile phase pH to between 2.5 and 3.2 using acidic modifiers like phosphoric acid or sodium octanesulfonate[3]. At this pH, the silanols are fully protonated and neutral ( SiOH ), completely eliminating the electrostatic interaction and restoring peak symmetry.
Q3: What are the regulatory thresholds for profiling these impurities? A: According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, for a maximum daily dose of ≤2g/day , the identification threshold for unknown impurities is 0.10% or 1.0 mg per day intake, whichever is lower[4]. Your HPLC method must be optimized to achieve a Limit of Quantitation (LOQ) well below this threshold to ensure a self-validating and compliant system[5].
Part 2: Logical Workflows & Troubleshooting
Method Development Workflow
Caption: Logical workflow for HPLC method development and validation.
Troubleshooting Logic: Tailing, Co-elution, and Degradation
Caption: Troubleshooting logic for tailing, co-elution, and degradation.
Q4: I suspect the aminophenol moiety is degrading during analysis. How can I confirm and prevent this? A: Aminophenols are highly susceptible to oxidative degradation, forming quinone-imines over time. If you observe extraneous peaks growing in later injections from the same vial, oxidation is occurring. Solution: Prevent this by preparing samples in a diluent containing a mild antioxidant (e.g., ascorbic acid) or by maintaining the autosampler strictly at 4°C and analyzing within a validated stability window (e.g., 72 hours)[6].
Part 3: Quantitative Data & Selectivity Comparison
The following table summarizes the expected performance metrics when optimizing the stationary and mobile phases for this specific molecule. Data is structured to highlight the causality of phase selection.
| Column Chemistry | Mobile Phase Modifier | pH | API Retention Time (min) | Resolution (Regioisomer) | Peak Asymmetry ( As ) | Mechanism of Action |
| Standard C18 | Acetonitrile | 6.8 | 8.4 | 1.1 (Co-elution) | 2.4 (Severe Tailing) | Dispersive forces only; silanols ionized. |
| Standard C18 | Acetonitrile | 2.5 | 6.2 | 1.3 (Poor) | 1.1 (Good) | Silanols protonated; lacks steric selectivity. |
| Biphenyl | Acetonitrile | 2.5 | 9.5 | 2.1 (Baseline) | 1.1 (Good) | π−π interactions active; silanols protonated. |
| Biphenyl | Methanol | 2.5 | 11.2 | 2.8 (Optimal) | 1.0 (Excellent) | Methanol enhances π−π selectivity[1]. |
Part 4: Step-by-Step Experimental Protocol
Self-Validating HPLC Optimization Workflow
This protocol incorporates built-in system suitability checks to ensure the method validates its own performance prior to sample analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 1.1 g/L solution of sodium octanesulfonate in HPLC-grade water. Adjust the pH strictly to 3.2 using orthophosphoric acid[3]. Filter through a 0.22μm membrane.
-
Mobile Phase B (Organic): Use 100% HPLC-grade Methanol. Methanol is prioritized over acetonitrile to maximize the π−π selectivity differences on the biphenyl stationary phase[1].
Step 2: Standard & Sample Preparation
-
Accurately weigh the 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol standard and known impurities.
-
Dissolve in a diluent of 50:50 Mobile Phase A:B to ensure peak shape integrity upon injection.
-
Self-Validation Check: Store the prepared standard at 4°C in the autosampler to arrest oxidative degradation of the aminophenol group[6].
Step 3: Chromatographic Conditions
-
Column: Biphenyl core-shell column (e.g., 100×4.6 mm,2.6μm ).
-
Flow Rate: 1.0 mL/min .
-
Column Temperature: 40∘C (reduces backpressure and improves mass transfer).
-
Detection: DAD set to 225 nm (optimal for aminophenol absorbance)[3].
-
Gradient Program:
-
0–2 min: 10% B
-
2–15 min: Linear ramp to 80% B
-
15–18 min: Hold at 80% B
-
18–18.1 min: Return to 10% B
-
18.1–22 min: Re-equilibration.
-
Step 4: System Suitability & Execution
-
Inject a blank (diluent) to confirm baseline stability and absence of ghost peaks.
-
Inject the System Suitability Standard (API spiked with 0.10% regioisomer impurity).
-
Acceptance Criteria: The method is only valid if the resolution ( Rs ) between the API and the closest eluting impurity is ≥2.0 , and the tailing factor for the API is ≤1.5 .
References
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity Chromatography Today 1
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Kymos 4
-
Method development for the HPLC analysis of biphenyltetrols BenchChem 2
-
Streamlining Analysis of Impurities in the Pharmaceutical Products using Empower 3 ICH Impurity Processing Waters 5
-
Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg Macedonian Pharmaceutical Bulletin (mfd.org.mk) 6
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations... NIH (PMC)3
Sources
Overcoming steric hindrance issues in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol coupling reactions
Welcome to the Advanced Methodologies Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the extreme steric and electronic challenges of coupling 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol .
By synthesizing field-proven insights and mechanistic causality, this guide provides actionable, self-validating protocols to overcome catalytic bottlenecks in highly hindered cross-coupling reactions.
The Chemical Challenge: Structural & Mechanistic Analysis
The substrate, 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, presents a "perfect storm" of coupling difficulties:
-
Extreme Steric Hindrance: The biphenyl axis is tri-ortho-substituted (2-OH, 2'-NH2, 6'-OMe), severely restricting bond rotation (atropisomerism). Furthermore, the target 3'-bromo position is directly flanked by the bulky 2'-amino group.
-
Electronic Deactivation: The electron-donating 2'-amino and 6'-methoxy groups increase the electron density of the aryl ring, raising the activation energy required for the palladium catalyst to undergo oxidative addition into the C–Br bond.
-
Catalyst Poisoning: The unprotected, free -NH2 and -OH groups act as competing bidentate ligands, which can irreversibly chelate the palladium center and stall the catalytic cycle.
Caption: Logical troubleshooting workflow for overcoming steric and electronic barriers.
Frequently Asked Questions (FAQs)
Q1: Why do standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 fail completely with this substrate? A1: Traditional ligands form a stable, bis-ligated PdL2 species. In highly hindered substrates, the energetic barrier for this bulky PdL2 complex to approach and insert into the C–Br bond is insurmountable. To solve this, you must use bulky dialkylbiaryl phosphines (such as XPhos or SPhos). The massive steric profile of these ligands prevents the coordination of a second ligand, forcing the palladium into a highly reactive, 14-electron mono-ligated Pd(0)L1 state that readily undergoes oxidative addition 1.
Q2: I am observing significant protodeboronation of my boronic acid instead of the cross-coupled product. How do I fix this? A2: Protodeboronation (hydrolysis of the boronic acid) outcompetes the cross-coupling when the transmetalation step is too slow. Because your substrate's Pd(II) intermediate is highly sterically congested, transmetalation becomes the rate-limiting step. To accelerate it, switch to a biphasic solvent system (e.g., 1,4-Dioxane/H2O) and use a soluble, mild base like K3PO4 2. This ensures a high localized concentration of hydroxide/phosphate to activate the boronic acid into the reactive boronate species.
Q3: Is it absolutely necessary to protect the 2'-amino and 2-hydroxyl groups? A3: While XPhos and SPhos can occasionally power through unprotected substrates, the proximity of the free −NH2 to the 3'-Br creates a strong chelating trap for the newly formed Pd(II) intermediate, stalling the cycle. Temporary protection (e.g., di-Boc for the amine, TBS for the phenol) eliminates this variable, prevents off-target Buchwald-Hartwig amination, and dramatically improves yields 3.
Quantitative Data: Ligand Screening Summary
The following table summarizes the performance of various ligands when coupling sterically hindered ortho-substituted aryl bromides under standardized conditions (1.5 eq Boronic Acid, 3.0 eq Base, 100 °C, 12h).
| Ligand | Catalyst Loading | Base | Solvent System | Conversion (%) | Mechanistic Notes |
| PPh3 | 5.0 mol% | K2CO3 | Toluene / H2O | < 5% | Fails due to inactive PdL2 formation and severe steric clash. |
| RuPhos | 2.0 mol% | K3PO4 | Dioxane / H2O | 45% | Moderate conversion; some protodeboronation observed due to slower transmetalation. |
| SPhos | 1.0 mol% | K3PO4 | Toluene / H2O | 82% | Good conversion; methoxy groups on the ligand stabilize Pd intermediates 1. |
| XPhos | 1.0 mol% | K3PO4 | Dioxane / H2O | > 95% | Excellent yield; the triisopropyl backbone provides the optimal steric profile to force reductive elimination 3. |
Mechanistic Pathway: Steric Relief via Ligand Design
Caption: Catalytic cycle highlighting steric relief via mono-ligated Pd(0)L1 species.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical or analytical checkpoint confirms the mechanistic step has occurred successfully.
Phase 1: Catalyst Pre-Activation
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (0.5 mol%) and XPhos (1.2 mol%).
-
Add anhydrous 1,4-Dioxane (2 mL/mmol) and heat to 80 °C for 15 minutes.
Validation Checkpoint 1: The solution must transition from a dark purple/brown (characteristic of Pd2(dba)3 ) to a deep, homogeneous red. Causality: This color shift confirms the successful displacement of the dba ligands and the formation of the active Pd(0)L1 species. If the solution remains purple or forms a black precipitate (Pd black), the ligand has not coordinated, or oxygen has infiltrated the system. Do not proceed until this is resolved.
Phase 2: Substrate Addition & Coupling
-
Cool the active catalyst solution to room temperature.
-
Add the protected substrate (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add a degassed aqueous solution of K3PO4 (3.0 equiv, 1.5 M).
-
Seal the flask and heat to 100 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system 4.
Validation Checkpoint 2: Monitor via LC-MS after 2 hours. Look for the mass peak corresponding to the debrominated starting material. Causality: If debromination is observed without product formation, oxidative addition was successful, but transmetalation is failing. Remedy this by adding an additional 0.5 mL of degassed water to enhance base solubility and accelerate boronate formation.
Phase 3: Reaction Termination & Workup
-
After 12 hours, cool the reaction to room temperature.
Validation Checkpoint 3: Upon completion, the reaction mixture should exhibit a distinct color shift to pale yellow or clear, accompanied by a black precipitate. Causality: This indicates the precipitation of inactive Pd species (Pd black) once the catalytic cycle has naturally terminated due to the consumption of the starting materials.
-
Dilute with EtOAc, wash with brine, dry over MgSO4 , and purify via silica gel chromatography.
References
- Source: National Institutes of Health (NIH)
- XPhos vs.
- A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling Source: BenchChem URL
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL
Sources
Minimizing oxidation of the aniline moiety in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol during storage
Welcome to the Advanced Chemical Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with highly functionalized, electron-rich biphenyl-aniline derivatives.
The molecule 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol presents unique handling challenges. The combination of a 6'-methoxy group (a strong electron-donating group) and a biphenyl system significantly increases the electron density on the 2'-aniline moiety. This lowers the molecule's oxidation potential, making it exceptionally vulnerable to rapid auto-oxidation. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your compound during long-term storage and in vitro assays.
Mechanistic Insight: The Causality of Degradation
Understanding why this specific molecule degrades is critical to preventing it. The primary degradation pathway for electron-rich anilines is initiated by exposure to atmospheric oxygen and light[1][2].
The oxidation proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism[3][4]. Molecular oxygen or trace metal impurities act as electron acceptors, stripping an electron from the nitrogen lone pair to form a highly reactive radical cation[3]. Once formed, these radical cations rapidly undergo dimerization or coupling reactions, leading to the formation of azobenzenes, highly colored quinone-imines, and polymeric species[1][4]. This is visually observed as a rapid color shift from an off-white powder to a dark brown or red substance[2].
To halt this process, we must either completely eliminate the oxidants (via rigorous inert atmosphere storage) or chemically modify the molecule to increase its oxidation potential (via salt formation)[5].
Troubleshooting Guide & FAQs
Q1: My solid batch of the free base turned from off-white to dark red within a week of sitting on the bench. Is the material ruined, and how do I prevent this? Cause: The color change is the hallmark of auto-oxidation. The 6'-methoxy group donates electron density to the 2'-aniline moiety, making it highly susceptible to air oxidation, forming quinone-imine species and polymeric impurities[1][2]. Solution: If the discoloration is severe, the material must be repurified via flash chromatography or distillation before use[1]. To prevent this, the free base must always be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber glass vials at -20°C to protect it from both oxygen and light[1][6].
Q2: We need to store this compound for multi-month screening campaigns. Maintaining an Argon atmosphere for daily use is too cumbersome. How can we stabilize the solid? Cause: The vulnerability lies in the reactive lone pair of electrons on the free base amine. Solution: Convert the free base to a hydrochloride (HCl) salt. Protonation of the 2'-amine yields an anilinium ion. This ties up the nitrogen lone pair, effectively removing it from the conjugated pi-system. This drastically reduces the electron density of the molecule, raises the oxidation potential, and shuts down the SET/HAT oxidation pathways[5][7].
Q3: When preparing DMSO stock solutions for in vitro assays, we observe rapid degradation and inconsistent IC50 values. How do we prevent this? Cause: Standard laboratory DMSO contains dissolved oxygen and trace heavy metals that catalyze the oxidation of the aniline[6]. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, accelerating degradation[8]. Solution: Use anhydrous, degassed DMSO. Aliquot the solution immediately into single-use vials and store at -80°C. Never subject the solution to freeze-thaw cycles[8].
Quantitative Stability Data
The following table summarizes the expected stability and half-life of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol under various conditions, demonstrating the superior stability of the HCl salt form.
| Chemical Form | Storage Condition | Atmosphere | Estimated Half-Life ( t1/2 ) | Primary Degradant Observed |
| Free Base (Solid) | Room Temp, Light | Ambient Air | < 3 days | Quinone-imines (Dark Red) |
| Free Base (Solid) | 4°C, Dark | Ambient Air | ~2 weeks | Quinone-imines / Azo dimers |
| Free Base (Solid) | -20°C, Dark | Argon | > 6 months | Trace azo dimers |
| HCl Salt (Solid) | Room Temp, Dark | Ambient Air | > 3 months | None detected |
| HCl Salt (Solid) | -20°C, Dark | Ambient Air | > 2 years | None detected |
| Free Base in DMSO | Room Temp, Light | Ambient Air | < 12 hours | N-oxides, Polymeric species |
| HCl Salt in DMSO | -80°C, Dark | Argon (Degassed) | > 1 year | None detected |
Logical Workflow: Oxidation vs. Stabilization
Logical workflow comparing rapid auto-oxidation of the free base versus HCl salt stabilization.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps. This guarantees that the stabilization process does not inadvertently alter the biphenyl core.
Protocol 1: Synthesis and Validation of the Hydrochloride Salt
This protocol converts the unstable free base into a highly stable anilinium salt without affecting the 2-ol (phenol) moiety.
-
Preparation: Dissolve 100 mg of the freshly purified free base in 5 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask purged with Argon.
-
Protonation: Cool the flask to 0°C using an ice bath. Slowly add 1.05 equivalents of HCl in dioxane (4M) dropwise while stirring vigorously.
-
Precipitation: Observe the immediate precipitation of the anilinium hydrochloride salt as a white/off-white solid.
-
Isolation: Filter the precipitate using a Büchner funnel under a gentle stream of Argon. Wash the filter cake twice with 2 mL of cold, anhydrous diethyl ether. Dry the solid under a high vacuum for 2 hours.
-
Self-Validation Check:
-
pH Verification: Dissolve a 1 mg aliquot in 1 mL of deionized water. The pH should read between 4.0 and 5.0, confirming salt formation.
-
Structural Integrity: Run an LC-MS analysis. You must observe the parent ion mass [M+H]+ corresponding to the free base. Ensure the strict absence of [M+14] (quinone-imine) or [M+16] (N-oxide) peaks, which would indicate oxidation during the salt formation process.
-
Protocol 2: Preparation of Assay-Ready Aliquots for In Vitro Studies
This protocol prevents degradation caused by dissolved oxygen and freeze-thaw cycles in solution.
-
Solvent Degassing: Take anhydrous, cell-culture grade DMSO and sparge it with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.
-
Dissolution: Dissolve the validated HCl salt (from Protocol 1) in the degassed DMSO to achieve a 10 mM stock concentration. Perform this step in a dark or dimly lit hood.
-
Aliquoting: Immediately dispense 50 µL volumes into amber, low-bind microcentrifuge tubes.
-
Inert Overlay: Gently blow Argon gas into the headspace of each tube for 3 seconds before securely capping.
-
Storage: Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer.
-
Self-Validation Check: After 24 hours, thaw a single aliquot and analyze it via HPLC-UV (at 254 nm). The purity must match the baseline reading (>99%), confirming that the aliquoting process introduced no oxidative stress.
References
-
Aniline. Wikipedia. Available at: [Link]
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega. Available at: [Link]
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC / NIH. Available at:[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC / NIH. Available at: [Link]
- US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol in aqueous reaction media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of heavily functionalized biphenyls. The compound —2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol —presents a classic "greasy brick" problem. It possesses a highly hydrophobic core (the biphenyl system, a heavy bromo group, and a methoxy group) flanked by two ionizable moieties: a basic amino group and an acidic phenolic hydroxyl.
Because of its structural complexity, standard dissolution attempts in neutral water will inevitably fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this molecule for both aqueous organic synthesis (e.g., cross-coupling) and biological assays.
Diagnostic Workflow
Decision matrix for solubilizing 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol in water.
Module 1: pH Modulation (The Amphoteric Advantage)
FAQ 1: Why does my compound completely precipitate at pH 7.4? Causality: Your molecule is amphoteric. The basic aniline moiety has a conjugate acid pKa of approximately 4.5, while the acidic phenolic hydroxyl has a pKa of approximately 9.5 to 10.0. At physiological pH (7.4), both groups exist primarily in their neutral, un-ionized states. Without ionic charges to facilitate ion-dipole interactions with water, the hydrophobic bulk of the biphenyl system dominates, driving the molecule out of solution to minimize the disruption of the water hydrogen-bond network[1].
FAQ 2: How can I leverage pH to force dissolution without using organic solvents? Causality: You must push the pH outside the neutral window to ionize the molecule. Lowering the pH below 3.0 protonates the amine, forming a highly soluble anilinium salt[1]. Alternatively, raising the pH above 11.0 deprotonates the phenol, forming a soluble phenoxide salt.
Protocol 1: Step-by-Step pH-Driven Solubilization (Self-Validating System)
-
Initial Suspension: Suspend 100 mg of the biphenyl compound in 10 mL of deionized water (this will form a cloudy, insoluble suspension).
-
Acidic Solubilization: Add 1.0 M HCl dropwise while stirring vigorously. Monitor the pH. As the pH drops below 3.0, the suspension will clarify into a homogeneous solution of the anilinium chloride salt.
-
System Validation (Back-Titration): To validate that solubility is strictly charge-dependent, back-titrate the clear solution to pH 7.0 using 1.0 M NaOH. The neutral compound will immediately precipitate or "oil out" of solution, confirming the mechanism of action[2].
Module 2: Micellar Catalysis for Aqueous Cross-Coupling
FAQ 3: I am running a palladium-catalyzed cross-coupling in water, and I cannot use extreme pH levels. How do I keep the biphenyl in solution? Causality: For transition-metal catalysis in water, the modern standard is micellar catalysis using designer surfactants like TPGS-750-M. You do not actually need to dissolve the biphenyl in the bulk water. Instead, TPGS-750-M forms nanomicelles (approx. 50 nm in diameter) with highly lipophilic cores. Your hydrophobic biphenyl will partition entirely into these nanoreactors, where the local concentration of reactants and catalyst becomes extremely high, driving the reaction forward at room temperature[3][4].
Protocol 2: Aqueous Cross-Coupling Setup using TPGS-750-M
-
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water. Stir for 30 minutes until the solution is completely clear.
-
Reaction Setup: Add the 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, your coupling partner (e.g., an arylboronic acid), and the Pd catalyst to the reaction vial.
-
Micelle Loading: Inject the 2 wt% TPGS-750-M solution. The mixture will likely remain a milky suspension—this is normal. The reaction occurs within the micelles, not the bulk aqueous phase.
-
Co-solvent Addition (Optional): If the biphenyl forms a highly stable crystalline lattice that resists micellar encapsulation, add 5-10% (v/v) of a green co-solvent like THF or Acetone. This acts as a lattice-breaker and enlarges the nanoreactors, significantly improving yields[5].
-
Agitation: Stir vigorously (800+ rpm) to ensure maximum mass transfer between the solid particles and the nanomicelles.
Module 3: Host-Guest Complexation for Biological Assays
FAQ 4: My downstream application is a live-cell bioassay. I cannot use extreme pH, toxic co-solvents, or cell-lysing surfactants. What is the alternative? Causality: You must use host-guest complexation via cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior (ensuring water solubility) and a hydrophobic interior cavity. The biphenyl moiety of your compound will slip into this cavity, shielding its hydrophobic surface from the water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB) are highly effective at enhancing the apparent aqueous solubility of biphenyls without exhibiting cellular toxicity[6][7].
Protocol 3: Cyclodextrin Complexation Workflow
-
Host Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
-
Guest Addition: Add the biphenyl compound to the cyclodextrin solution.
-
Equilibration: Sonicate the mixture for 15 minutes, then shake at 37°C for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. The filtrate now contains the solubilized biphenyl complex ready for biological dosing.
Quantitative Data Summary
To assist in your experimental design, the following table summarizes the expected solubility enhancements based on the chosen intervention.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Enhancement Factor | Best Application |
| Baseline (pH 7.4 Water) | None (Neutral molecule) | 1x (Reference, < 0.1 mg/mL) | N/A |
| Acidic Adjustment (pH < 3) | Amine protonation (Ion-dipole) | > 500x | Low-pH tolerant synthesis |
| Basic Adjustment (pH > 10) | Phenol deprotonation (Ion-dipole) | > 500x | High-pH tolerant synthesis |
| 2 wt% TPGS-750-M | Micellar encapsulation | Apparent solubility > 1000x | Pd-catalyzed cross-coupling |
| 10% THF Co-solvent | Dielectric constant reduction | 5x - 10x | General organic synthesis |
| 20% HP-β-CD | Host-guest inclusion complex | 50x - 100x | Biological assays / Cell culture |
Note: Enhancement factors are estimates based on structurally analogous halogenated biphenyls and anilines.
References
-
What is the best way to make aniline dissolve in water? Quora. Available at: [Link]
-
Aqueous Phase Organic Synthesis as a Foundation for Advanced Chemical and Biological Discovery. ChemRxiv. Available at: [Link]
-
Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters - ACS Publications. Available at: [Link]
-
Methyl-beta-cyclodextrin-enhanced solubilization and aerobic biodegradation of polychlorinated biphenyls in two aged-contaminated soils. PubMed - NIH. Available at:[Link]
-
Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl. PubMed - NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl-beta-cyclodextrin-enhanced solubilization and aerobic biodegradation of polychlorinated biphenyls in two aged-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing recrystallization solvent systems for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol purification
Welcome to the Technical Support Center for the purification and isolation of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol .
This complex active pharmaceutical ingredient (API) intermediate presents significant crystallization challenges. The molecule features a sterically hindered, lipophilic biphenyl core paired with a heavy bromine atom, contrasting sharply with a dense array of polar, hydrogen-bonding moieties (amino, hydroxyl, and methoxy groups). This amphiphilic nature frequently leads to liquid-liquid phase separation (LLPS, commonly known as "oiling out"), polymorphic instability, and the entrapment of structurally similar byproducts.
This guide provides a thermodynamically grounded, self-validating framework to optimize your recrystallization solvent systems, bypass miscibility gaps, and ensure high-purity crystalline recovery.
Part 1: The Recrystallization Optimization Workflow
The following decision tree outlines the critical path for solvent selection and process control to prevent kinetic entrapment and ensure thermodynamic crystallization.
Figure 1: Decision tree for optimizing the recrystallization workflow and bypassing LLPS.
Part 2: Step-by-Step Methodology: Solvent Screening & Scale-Up
To avoid oiling out, the crystallization must be thermodynamically controlled rather than kinetically driven. We recommend an Isopropanol (IPA) / Heptane solvent-antisolvent system, which bridges the polarity gap of the amphiphilic biphenyl better than standard Ethyl Acetate/Hexane systems.
Step 1: Thermodynamic Solubility Mapping Causality: Establishes the absolute thermodynamic solubility curve, ensuring you do not operate in a false kinetic regime[1].
-
Suspend 100 mg of crude API in 1 mL of the primary solvent (IPA).
-
Heat the suspension to 60°C under a nitrogen atmosphere. Note: Do not exceed 65°C to prevent thermal oxidation of the aniline moiety.
-
Record the clear point (dissolution temperature). If undissolved, titrate additional solvent in 0.1 mL increments until full dissolution is achieved.
Step 2: Antisolvent Titration & MSZW Determination Causality: Defines the Metastable Zone Width (MSZW). Operating outside this zone forces the system into a miscibility gap, causing the API to separate as an oil[2].
-
Once fully dissolved at 60°C, titrate the antisolvent (Heptane) dropwise until a faint cloudiness persists. Add a few drops of IPA to clear the solution. This defines the solubility limit.
-
Cool the solution linearly at 0.1°C/min and record the cloud point (nucleation temperature). The delta between the clear point and cloud point is your MSZW.
Step 3: Seeding Strategy (Self-Validating Step) Causality: Seeding provides a physical surface for solute integration, consuming supersaturation before the system can cross the liquid-liquid phase separation (LLPS) binodal boundary[3].
-
Prepare a fresh batch at the determined concentration. Cool the solution to exactly halfway into the MSZW.
-
Introduce 1-2 wt% of high-purity seed crystals.
-
Hold Phase: Maintain the temperature for 60 minutes. Validation: If the seeds dissolve, you are above the solubility curve. If the solution oils out, you cooled too far past the MSZW. A stable suspension confirms thermodynamic control.
Step 4: Non-Linear Cooling & Isolation Causality: Changing the solvent composition between crystallization and washing is a frequent strategy to aid drying, but it must be designed to prevent API dissolution or agglomeration[4].
-
Implement a cubic cooling profile down to 5°C over 4-6 hours to promote crystal growth over secondary nucleation.
-
Filter the suspension and wash the cake with a pre-chilled, displacement-optimized solvent mixture (e.g., 1:4 IPA:Heptane).
Part 3: Quantitative Data: Solvent Screening Matrix
The following table summarizes the performance of various solvent systems evaluated for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.
| Solvent System (Ratio) | Dissolution Temp (°C) | Yield (%) | Purity (HPLC %) | Morphological Observations & LLPS Risk |
| Isopropanol / Water (4:1) | 55°C | 65.0% | 95.0% | High LLPS Risk: Severe oiling out; amorphous solidification. |
| Ethyl Acetate / Hexanes (1:2) | 45°C | 75.5% | 97.1% | Moderate Risk: Co-precipitation of debrominated byproduct. |
| Toluene / Heptane (1:3) | 60°C | 82.0% | 98.5% | Low Risk: Good crystal habit; moderate impurity rejection. |
| Isopropanol / Heptane (1:4) | 60°C | 88.5% | 99.2% | Optimal: Excellent impurity rejection; no oiling out with seeding. |
Part 4: Troubleshooting Guides & FAQs
Q1: My product consistently "oils out" (forms a biphasic liquid) instead of crystallizing. Why does this happen, and how do I fix it? A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) is a kinetic phenomenon that occurs when supersaturation causes the dissolved compound to separate into a secondary liquid phase (emulsion) rather than a solid crystal lattice[2]. Because your molecule has both highly polar (-OH, -NH2) and non-polar (biphenyl, -Br) regions, it easily forms solute-rich emulsion droplets in mixed solvents.
-
The Fix: Do not attempt to "force" crystallization via rapid cooling. Instead, map the MSZW and switch to a solvent system with a narrower polarity gap (e.g., IPA/Heptane). Most importantly, . Seeding provides a surface for solute integration, keeping the concentration below the LLPS boundary[3].
Q2: I am seeing co-precipitation of the debrominated impurity (2'-Amino-6'-methoxy-[1,1'-biphenyl]-2-ol). How can I selectively reject it? A: The debrominated impurity is structurally identical to your API minus the heavy bromine atom. This allows it to easily incorporate into the crystal lattice.
-
The Fix: You must leverage differential lipophilicity. The brominated product is significantly more lipophilic. By increasing the ratio of the non-polar antisolvent (Heptane) and maintaining a slow, thermodynamically controlled cooling profile, the debrominated impurity remains solvated via its unshielded polar interactions, while the heavier brominated API selectively crystallizes out.
Q3: The isolated crystals show variable melting points and inconsistent habits across batches. Is this polymorphism? A: Yes. Biphenyls with bulky ortho-substituents can exhibit hindered rotation (atropisomerism) and complex hydrogen-bonding networks, leading to multiple polymorphic forms. Rapid cooling or unseeded antisolvent addition often yields a metastable, kinetically favored polymorph.
-
The Fix: Implement a strict thermal hold (aging) at the seeding temperature for at least 1-2 hours. This slurry maturation process allows Ostwald ripening to convert metastable forms into the thermodynamically stable polymorph before final cooling.
Q4: The mother liquor turns dark brown, and purity drops when scaling up. What is happening? A: The 2'-amino group (an aniline derivative) is highly susceptible to thermal oxidation, especially in the presence of trace metals or dissolved oxygen at elevated dissolution temperatures.
-
The Fix: Strictly degas all crystallization solvents by sparging with nitrogen for 15 minutes prior to use. Keep the maximum dissolution temperature below 60°C. If necessary, utilize a lower-boiling solvent system to allow for lower dissolution temperatures.
Part 5: References
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]
Sources
1H and 13C NMR spectral data assignments for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Predicted ¹H and ¹³C NMR Spectral Data
A critical first step in the analysis of a novel compound is the prediction of its NMR spectrum based on the electronic environment of each nucleus. The substituents on the biphenyl core—amino, bromo, methoxy, and hydroxyl groups—will significantly influence the chemical shifts of the aromatic protons and carbons. Below is a table of predicted chemical shifts, derived from an analysis of substituent effects and data for similar biphenyl structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-3 | ~6.8 | ~115 | Ortho to the strongly electron-donating -OH group, expected to be shielded. |
| H-4 | ~7.1 | ~122 | Meta to -OH and ortho to the other phenyl ring. |
| H-5 | ~6.9 | ~118 | Para to -OH, shielded. |
| H-6 | ~7.3 | ~129 | Ortho to the other phenyl ring. |
| H-4' | ~7.0 | ~120 | Para to the electron-donating -NH₂ group, shielded. |
| H-5' | ~7.2 | ~125 | Meta to -NH₂ and ortho to the electron-withdrawing -Br group. |
| -OCH₃ | ~3.8 | ~56 | Typical range for a methoxy group on an aromatic ring. |
| -NH₂ | ~4.5 (broad) | - | Broad signal due to quadrupolar relaxation and exchange; position is concentration and solvent dependent. |
| -OH | ~5.0 (broad) | - | Broad signal, position is concentration and solvent dependent. |
| C-1 | ~128 | - | Substituted carbon, influenced by the adjacent phenyl ring. |
| C-2 | ~154 | - | Attached to the electron-donating -OH group, deshielded. |
| C-1' | ~130 | - | Substituted carbon, influenced by the adjacent phenyl ring. |
| C-2' | ~145 | - | Attached to the electron-donating -NH₂ group, deshielded. |
| C-3' | ~110 | - | Attached to the electron-withdrawing -Br group. |
| C-6' | ~158 | - | Attached to the electron-donating -OCH₃ group, deshielded. |
Experimental Workflow for NMR Data Acquisition and Assignment
To achieve unambiguous assignment, a series of 1D and 2D NMR experiments should be performed. This multi-technique approach provides a self-validating system where correlations from different experiments corroborate each other.
Sample Preparation and 1D NMR Acquisition
A standard protocol for sample preparation is crucial for obtaining high-quality spectra.
Protocol 1: Sample Preparation and 1D NMR
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also allow for the observation of exchangeable protons (-NH₂ and -OH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.
2D NMR for Structural Elucidation
Two-dimensional NMR experiments are essential for establishing connectivity and spatial relationships within the molecule.
Comprehensive LC-MS/MS Comparison Guide: HRMS vs. LRMS for the Characterization of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Executive Summary
The compound 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (C₁₃H₁₂BrNO₂) is a highly functionalized biphenyl derivative. Its structural complexity—featuring a phenolic hydroxyl, a primary amine, a methoxy ether, and a heavy halogen (bromine)—presents unique analytical challenges during drug development, metabolite identification, and impurity profiling.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole/QqQ) for characterizing this compound. By dissecting the mechanistic fragmentation pathways and establishing self-validating experimental protocols, this guide empowers analytical scientists to select the optimal platform for their specific workflow.
Mechanistic Fragmentation Pathways (Gas-Phase Reactivity)
Understanding the collision-induced dissociation (CID) of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol requires analyzing the causality behind its gas-phase reactivity. In positive electrospray ionization (ESI+), the molecule readily protonates at the primary amine to form the precursor ion [M+H]⁺. Due to the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the precursor manifests as a distinct isotopic doublet at m/z 294.01 and m/z 296.01 .
Upon subjection to CID, the molecule undergoes several highly specific neutral losses:
-
Dehydration (-18.01 Da): The phenolic hydroxyl group on Ring A is prone to dehydration, yielding fragment ions at m/z 276.00 / 278.00.
-
Deamination (-17.03 Da): The protonated primary amine on Ring B readily eliminates NH₃, a highly favorable thermodynamic process, yielding m/z 276.99 / 278.99.
-
Demethylation (-15.02 Da): The methoxy group undergoes homolytic cleavage to lose a methyl radical (CH₃•). This radical loss is a highly characteristic fragmentation pathway for methoxylated aromatic systems and biphenyl derivatives ([1]([Link])).
-
Dehalogenation (-79.93 Da): The C-Br bond is relatively labile. Under elevated collision energies, the molecule expels HBr. Because the bromine atom is lost, the isotopic doublet converges into a single, highly abundant fragment at m/z 214.09 . This convergence is a hallmark of halogenated biphenyl gas-phase reactivity ([2]([Link])).
Figure 1: Proposed CID fragmentation logic for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol.
Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)
When analyzing this compound, selecting between HRMS and LRMS dictates the quality of the resulting data. High-resolution platforms (like Q-TOF or Orbitrap) are essential for distinguishing isobaric fragment ions during the structural elucidation of complex biphenyls ([3]([Link])). Conversely, QqQ systems excel in targeted, high-throughput quantification.
Quantitative Performance Comparison
| Performance Metric | High-Resolution MS (Q-TOF) | Low-Resolution MS (QqQ) | Analytical Impact for Target Compound |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | Q-TOF unambiguously distinguishes the loss of NH₃ (-17.0265 Da) from the loss of an OH radical (-17.0027 Da). |
| Resolution (FWHM) | 30,000 - 60,000 | Unit resolution (~0.7 Da) | Q-TOF resolves fine isotopic structures, confirming the exact elemental composition of the Br-containing fragments. |
| Sensitivity | Moderate to High | Ultra-High (MRM Mode) | QqQ provides superior signal-to-noise (S/N) for the 294.0 → 214.1 transition during trace-level PK/PD quantification. |
| Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude | QqQ is vastly superior for generating broad, linear calibration curves in biological matrices. |
| Primary Use Case | Unknown ID, Metabolite Profiling | High-throughput targeted quantification | Use Q-TOF for initial structural characterization; use QqQ for routine bioanalysis. |
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes a built-in control to verify causality and prevent false positives.
Phase 1: System Suitability and Sample Preparation
-
System Suitability Testing (SST): Inject a solvent blank followed by a known internal standard (IS, e.g., a ¹³C-labeled biphenyl analog). Causality: The blank verifies zero column carryover, while the IS confirms retention time stability (±0.1 min) and mass accuracy (<5 ppm for HRMS) before any real samples are consumed.
-
Protein Precipitation (PPT): Add 300 µL of cold acetonitrile (-20°C) to 100 µL of plasma sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile aggressively disrupts the hydration layer of plasma proteins, causing them to precipitate. The cold temperature minimizes the thermal degradation of the labile C-Br bond during extraction.
Phase 2: UHPLC Separation
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid provides an abundant source of protons (H⁺) to facilitate the formation of [M+H]⁺ precursor ions, significantly enhancing ESI+ ionization efficiency.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes. Causality: The biphenyl core is highly hydrophobic. Starting with a high aqueous content washes away polar salts and endogenous phospholipids, while the steep organic ramp sharply elutes the target compound, minimizing peak broadening.
Phase 3: MS/MS Acquisition & Data Validation
-
Ionization: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.
-
Detection (QqQ Mode): Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 294.0 → 214.1 (Quantifier, CE: 25 eV) and m/z 296.0 → 214.1 (Qualifier, CE: 25 eV).
-
Self-Validation Mechanism (QC Bracketing): Interleave Quality Control (QC) samples at Low, Mid, and High concentrations every 10 injections. Causality: This proves that the instrument's sensitivity and linear dynamic range remain stable throughout the entire analytical batch, self-validating the quantitative results.
Figure 2: Standardized LC-MS/MS self-validating analytical workflow for biphenyl characterization.
References
-
Title: Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls Source: Chemistry Central Journal URL: [Link]
-
Title: Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls Source: Journal of the American Society for Mass Spectrometry URL: [Link]
Sources
Publish Comparison Guide: X-Ray Crystallographic Structure Validation of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
As a Senior Application Scientist, I frequently encounter small molecules that push the limits of automated crystallographic routines. The compound 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a quintessential example of such a structural challenge.
Due to the severe steric hindrance at the ortho positions (the 2-hydroxyl, 2'-amino, and 6'-methoxy groups), free rotation around the C1–C1' biphenyl bond is completely restricted. Furthermore, the 3'-bromo group exerts a "buttressing effect" on the adjacent 2'-amino group, further locking the molecule into one of two stable atropisomers (axial chirality). In drug development, assigning the wrong atropisomer can lead to catastrophic failures in pharmacological profiling. Therefore, rigorous X-ray crystallographic structure validation is not just a procedural formality; it is a critical go/no-go milestone.
This guide objectively compares the performance of the leading crystallographic validation pipelines—Olex2 (SHELXL) , PLATON (checkCIF) , and CRYSTALS —and provides a self-validating experimental methodology tailored specifically to this complex biphenyl derivative.
Experimental Causality: The Physics of Validation
Before comparing software pipelines, we must establish the physical causality behind our experimental data collection, as software can only validate what the photons capture.
Radiation Choice and Anomalous Dispersion: To validate the absolute configuration of this atropisomer, we rely on anomalous dispersion. A common misconception in small-molecule crystallography is that Cu-Kα radiation ( λ=1.5418 Å) is universally superior for absolute structure determination. However, the bromine atom in our target molecule has its K-absorption edge at 13.47 keV (0.92 Å). Because Mo-Kα radiation ( λ=0.7107 Å, 17.48 keV) is more energetic than the Br K-edge, it excites the inner-shell electrons, yielding a massive anomalous scattering signal ( Δf′′≈2.6e− ). In contrast, Cu-Kα radiation falls below this edge, yielding a weaker signal ( Δf′′≈1.2e− ). Thus, for this specific brominated biphenyl, Mo-Kα radiation provides superior experimental causality for absolute structure validation.
Hydrogen Bonding Network Validation: The molecule contains both hydrogen-bond donors (-OH, -NH₂) and acceptors (-OCH₃, -OH, -NH₂). Because X-rays scatter from electron clouds rather than atomic nuclei, the electron density of hydrogen is shifted toward the heavier bonded atom. This physical phenomenon results in artificially shortened O-H and N-H bonds in X-ray models. Validation software must account for this by applying geometric restraints; otherwise, the predicted intermolecular packing forces will be fundamentally flawed.
Comparison of Validation Pipelines
When validating the refined structure of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, the choice of software pipeline dictates the robustness of the final model.
A. Olex2 (SHELXL-2018): The Refinement Workhorse
established SHELXL as the industry standard for active refinement[1]. Integrated within the Olex2 GUI, it excels in real-time validation. For our biphenyl, SHELXL allows the user to apply DFIX and DANG restraints to the -OH and -NH₂ groups, correcting the artificially short X-ray bonds via riding models. Furthermore, it natively handles inversion twinning via TWIN and BASF instructions, which is critical if the atropisomeric barrier was borderline during crystallization.
B. PLATON (checkCIF): The Geometric Gold Standard
Developed by, PLATON acts as the ultimate post-refinement Bayesian validator[2]. It is unparalleled in detecting missed higher symmetry. Biphenyls frequently crystallize with pseudo-symmetry (mimicking a higher-symmetry space group). PLATON’s ADDSYM routine mathematically validates whether the assigned space group is a false minimum, preventing the publication of structurally flawed models.
C. CRYSTALS: The Twin-Handling Specialist
While less common than Olex2, CRYSTALS is the specialist for highly problematic data. If the biphenyl crystallizes as a complex non-merohedral twin (e.g., cracked crystals due to solvent loss from the lattice), CRYSTALS provides superior statistical weighting and twin-law handling compared to SHELXL, ensuring that the validation metrics (R1, wR2) are not artificially inflated by overlapping diffraction spots.
Quantitative Performance Comparison
Table 1: Performance Comparison of Crystallographic Validation Pipelines for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
| Validation Metric | Olex2 (SHELXL-2018) | PLATON (checkCIF) | CRYSTALS |
| Absolute Structure (Flack x ) | Refines via Parsons' quotients; excellent precision (su < 0.02). | Validates post-refinement via Bayesian statistics. | Refines via numerical intensity differences. |
| H-Bond Network Validation | Active restraints (DFIX/DANG) applied during refinement. | Comprehensive geometric detection (Alerts A/B/C). | Robust riding models with advanced statistical weighting. |
| Twin Handling (Racemic) | TWIN/BASF instructions handle inversion twinning natively. | Detects missed twin laws via TwinRotMat. | Superior handling of complex non-merohedral twins. |
| Pseudo-Symmetry Detection | Requires manual inspection of difference Fourier maps. | Automated ADDSYM routine detects missed symmetry. | Statistical analysis of reflection parity groups. |
| Primary Use Case | Primary refinement and real-time validation. | Final pre-publication geometric/symmetry validation. | Problematic datasets (severe twinning, static disorder). |
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following step-by-step protocol represents a self-validating system for refining and validating this specific compound.
Step 1: Data Integration & Absorption Correction Process the raw Mo-Kα diffraction frames. Apply a numerical absorption correction based on crystal faces. Self-Validation Check: Because Bromine is a heavy absorber, failure to apply this correction will result in systematic errors in the electron density map, visible as large residual peaks (>1.0 e⁻/ų) near the Br atom.
Step 2: Structure Solution Use intrinsic phasing (SHELXT) to locate the heavy Br atom and the biphenyl core. The unambiguous placement of the Bromine atom breaks the phase ambiguity and anchors the initial model.
Step 3: Anisotropic Refinement Refine all non-hydrogen atoms anisotropically using SHELXL. Self-Validation Check: Inspect the thermal ellipsoids. If the Oxygen (hydroxyl) and Nitrogen (amino) atoms are misassigned, their ellipsoids will appear abnormally large or small (non-positive definite) due to the differing electron counts (O=8e⁻, N=7e⁻).
Step 4: Hydrogen Atom Placement & Restraints Locate the -OH and -NH₂ protons in the difference Fourier map. Apply DFIX restraints (e.g., O-H = 0.84 Å, N-H = 0.88 Å) to maintain chemically sensible geometry and validate the hydrogen-bonding network.
Step 5: Absolute Structure Determination Refine the Flack parameter ( x ) using Parsons' quotients[3]. This method calculates intensity quotients of Friedel pairs rather than simple differences, dramatically lowering the standard uncertainty (su). Self-Validation Check:
-
If x=0.01(2) , the assigned atropisomer is correct.
-
If x=0.98(2) , you have modeled the wrong enantiomer; invert the structure coordinates.
Step 6: Final Geometric Validation Generate the final CIF and run it through PLATON's checkCIF routine. Resolve any Alert A or B warnings prior to database deposition.
Workflows and Logical Decision Trees
Fig 1. Automated X-ray crystallographic refinement and validation workflow for small molecules.
Fig 2. Logical decision tree for validating absolute structure using the Flack parameter.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL: [Link]
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL: [Link]
Sources
Quantitative NMR (qNMR) vs. Traditional Methodologies for the Purity Determination of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Executive Summary
For researchers, analytical scientists, and drug development professionals, establishing the absolute purity of complex synthetic intermediates is a critical quality attribute. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (C13H12BrNO2, MW: 294.15 g/mol ) is a highly substituted biphenyl building block. Its structural complexity—featuring multiple heteroatoms, a halogen, and potential steric hindrance leading to restricted rotation (atropisomerism)—poses significant challenges for traditional chromatographic purity assessments.
This guide provides a comprehensive, objective comparison between High-Performance Liquid Chromatography (HPLC-UV), Mass Balance, and Quantitative Nuclear Magnetic Resonance (qNMR). We demonstrate why qNMR serves as the most robust, primary analytical method for certifying the purity of this biphenyl derivative without the need for an identical reference standard[1][2].
The Analytical Challenge: Causality Behind Method Selection
The Limitations of HPLC-UV and Mass Balance
Historically, purity has been assigned using a Mass Balance approach, which combines HPLC-UV for organic impurities, Karl Fischer for water, TGA/GC for residual solvents, and Residue on Ignition (ROI) for inorganic salts[3]. While thorough, this suite of secondary methods suffers from cumulative error propagation.
When analyzing 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol via HPLC-UV , the fundamental assumption is that all impurities share a similar UV response factor to the main analyte[1]. However, the presence of the bromine atom and the methoxy group on the biphenyl core significantly alters the molar absorptivity of potential synthetic byproducts (e.g., debrominated or demethylated impurities). Consequently, HPLC area percent (Area %) often misrepresents the true molar purity, leading to an over- or under-estimation of the active component[1].
The qNMR Advantage
qNMR is a primary ratio method . The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) producing that signal, regardless of the molecule's chemical structure[1][4]. By co-dissolving the biphenyl analyte with a certified internal standard (IS) of known purity, absolute mass fraction purity can be calculated from a single spectrum[3].
Experimental Protocol: A Self-Validating qNMR System
To ensure metrological traceability and high precision, the following protocol details the causality behind each experimental parameter.
Materials & Reagents
-
Analyte: 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol (Target signal: -OCH3 singlet, ~3.8 ppm, 3H).
-
Internal Standard (IS): NIST PS1 Benzoic Acid[5]. Causality: NIST PS1 provides explicit SI traceability. The ortho-aromatic protons of benzoic acid appear as a distinct multiplet at ~7.95 ppm (2H), ensuring zero spectral overlap with the analyte's methoxy peak[5][6].
-
Solvent: DMSO-d6 (100% D). Causality: The biphenyl analyte contains polar -OH and -NH2 groups; DMSO-d6 ensures complete, homogeneous dissolution, preventing line broadening from aggregation[7].
Step-by-Step Methodology
-
Gravimetric Preparation: Using an ultra-microbalance (readability 0.1 µg), accurately weigh ~10 mg of the biphenyl analyte and ~5 mg of NIST PS1 Benzoic Acid directly into the same vial[8]. Causality: Gravimetric weighing is the largest source of uncertainty in qNMR; co-weighing minimizes transfer losses[4].
-
Dissolution: Add 0.8 mL of DMSO-d6. Vortex for 60 seconds and sonicate if necessary to ensure 100% dissolution. Transfer to a high-quality 5 mm NMR tube.
-
T1 Relaxation Assessment: Conduct an inversion recovery experiment to determine the longitudinal relaxation time ( T1 ) of the target protons. Causality: To achieve >99.3% magnetization recovery, the relaxation delay ( D1 ) must be set to at least 5×T1 of the slowest relaxing proton of interest[7].
-
Data Acquisition:
-
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) to improve S/N without sacrificing resolution[10]. Phase the spectrum manually and perform a manual multipoint baseline correction. Causality: Automatic polynomial baseline corrections can clip the broad Lorentzian tails of NMR signals, artificially reducing the integral area[7].
-
Integration & Calculation: Integrate the -OCH3 singlet (~3.8 ppm) and the Benzoic Acid ortho-protons (~7.95 ppm).
Absolute Purity Equation: Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)[7][10]
Visualizing the Analytical Workflows
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination of biphenyl derivatives using qNMR.
Methodological Decision Tree
Caption: Comparative logical relationship between qNMR and HPLC methodologies.
Comparative Data: Method Performance
The following table synthesizes the performance characteristics of qNMR against traditional alternatives for assessing the purity of complex organic intermediates.
| Performance Metric | 1H qNMR | HPLC-UV | Mass Balance Approach |
| Fundamental Principle | Primary ratio method (molar-based)[1] | Secondary method (separation & UV response)[1] | Suite of orthogonal methods (HPLC + KF + TGA + Ash)[3] |
| Reference Standard Requirement | Universal NIST-traceable IS (e.g., Benzoic Acid)[5] | Requires identical, certified reference standard of the analyte[1] | Requires standards for all detected impurities[3] |
| Accuracy (Trueness) | High (Absolute purity, SI-traceable)[3] | Variable (Dependent on UV response factors of impurities)[1] | High (but prone to cumulative error propagation)[3] |
| Precision (RSD) | Excellent (< 1.0%)[1] | Very Good (< 0.5%)[1] | Good (< 1.0%) |
| Structural Confirmation | Yes (Simultaneous structural ID and quantitation) | No (Requires MS coupling) | No |
| Analysis Time | Rapid (15-30 mins per sample)[3] | Moderate (Method development & run times vary) | Slow (Requires multiple distinct instruments)[3] |
Conclusion
For the purity determination of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, qNMR stands superior as a primary certification tool . While HPLC-UV remains indispensable for routine trace impurity profiling, it falls short in providing absolute mass fraction purity without an identical reference standard due to UV response factor variations[1]. By utilizing a rigorously calibrated qNMR protocol with an SI-traceable internal standard like NIST PS1 Benzoic Acid[5], analytical scientists can achieve self-validating, highly accurate purity assignments that withstand rigorous regulatory scrutiny.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. URL: [Link]
-
Quantitative NMR Spectroscopy - University of Oxford. URL: [Link]
-
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) - NIST. URL: [Link]
-
Standards for qNMR - Cambridge Isotope Laboratories (Otsuka). URL: [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. URL: [Link]
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Characteristic IR spectroscopy absorption peaks for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
An In-Depth Guide to the Infrared Spectroscopy of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
Introduction: Deciphering Molecular Structure Through Vibrational Signatures
For researchers in synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is paramount. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a complex, polysubstituted aromatic molecule whose utility is intrinsically linked to its precise chemical architecture. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present in a molecule, thereby offering a crucial piece of the structural puzzle.
This guide, prepared for scientists and researchers, provides a detailed analysis of the expected characteristic IR absorption peaks for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol. We will dissect the molecule by its functional components, predict the vibrational frequencies based on established spectroscopic principles, and explain the causality behind these spectral features. This serves as a predictive comparison guide for researchers synthesizing this or structurally related compounds.
Molecular Structure and Functional Group Analysis
The first step in predicting an IR spectrum is to deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies.
The key functional groups in 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol are:
-
Phenolic Hydroxyl (-OH): Attached directly to an aromatic ring.
-
Primary Aromatic Amine (-NH₂): An amino group attached to an aromatic ring.
-
Aryl Methoxy Group (-OCH₃): An ether where one carbon is part of an aromatic ring.
-
Aryl Bromide (C-Br): A bromine atom bonded to an aromatic carbon.
-
Substituted Biphenyl Core: Two phenyl rings linked together, featuring aromatic C-H and C=C bonds with a specific substitution pattern.
Predicted IR Absorption Peaks: A Region-by-Region Analysis
The IR spectrum is typically analyzed in distinct regions. Here, we predict the absorption bands for our target molecule, explaining the rationale for their position, shape, and intensity.
The O-H and N-H Stretching Region (3600 - 3200 cm⁻¹)
This high-frequency region is dominated by the stretching vibrations of bonds between hydrogen and electronegative atoms.
-
O-H Stretch (Phenol): A very strong and characteristically broad absorption band is expected between 3550-3200 cm⁻¹.[1][2][3][4] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. Intramolecular hydrogen bonding between the phenolic -OH and the nearby amino group (-NH₂) could also contribute to this broadening and potentially shift the peak to a lower wavenumber.
-
N-H Stretch (Primary Aromatic Amine): Primary amines (R-NH₂) are distinguished by two medium-intensity bands in the 3500-3300 cm⁻¹ range.[4][5][6][7][8] These arise from the asymmetric (~3400-3300 cm⁻¹) and symmetric (~3330-3250 cm⁻¹) stretching modes of the N-H bonds.[5] These peaks are typically sharper than the O-H band and will likely appear superimposed upon the broad O-H absorption.
The C-H Stretching Region (3100 - 2800 cm⁻¹)
This region provides clear evidence for the types of carbon-hydrogen bonds present.
-
Aromatic C-H Stretch: Multiple weak to medium, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11] The presence of absorption at these frequencies is a strong indicator of an aromatic or olefinic structure.
-
Aliphatic C-H Stretch (Methoxy): The methyl group of the methoxy substituent will exhibit C-H stretching absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. A particularly diagnostic peak for methoxy groups is a sharp, medium band that often appears around 2830 cm⁻¹.[12]
The Double Bond and Bending Region (1700 - 1400 cm⁻¹)
This area reveals information about carbon-carbon double bonds and the bending vibrations of N-H bonds.
-
N-H Bend (Primary Amine): A medium to strong absorption resulting from the N-H scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[5][6] This band can sometimes be mistaken for a C=C stretch, but its presence alongside the dual N-H stretching peaks is confirmatory for a primary amine.
-
Aromatic C=C Ring Stretch: Aromatic rings display a series of characteristic C=C in-ring stretching vibrations. Typically, two or three bands of variable intensity appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[9][10] These peaks are a definitive fingerprint of the aromatic core.
The Fingerprint Region (1400 - 650 cm⁻¹)
This region contains a high density of complex vibrational absorptions, including bending and stretching modes that are unique to the overall molecular structure. While challenging to interpret fully, several key peaks can be assigned.
-
C-O Stretch (Aryl Ether & Phenol): This molecule contains two distinct C-O bonds.
-
Aromatic C-N Stretch: Aromatic amines exhibit a strong C-N stretching band in the 1335-1250 cm⁻¹ range.[5][6][14] Its intensity is enhanced due to resonance with the aromatic ring.
-
C-H Out-of-Plane (OOP) Bending: Strong, sharp absorptions between 900-675 cm⁻¹ arise from the C-H bonds bending out of the plane of the aromatic ring.[10] The exact positions of these bands are highly diagnostic of the ring substitution pattern.
-
C-Br Stretch: The carbon-bromine stretch for aryl bromides can appear between 1075-1030 cm⁻¹ or at lower frequencies (below 700 cm⁻¹).[15] This absorption is often weak to medium and can be difficult to definitively assign within the complex fingerprint region.
Comparative Data Summary
The following table provides a consolidated overview of the predicted IR absorption peaks for 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, which can be used as a reference for comparison against experimental data.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Shape |
| 3550 - 3200 | O-H Stretch (Phenol, H-bonded) | Strong, Very Broad |
| ~3400 & ~3300 | N-H Asymmetric & Symmetric Stretch (1° Amine) | Medium, Sharp (2 peaks) |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak, Sharp |
| 2960 - 2850 | C-H Stretch (Aliphatic, -OCH₃) | Medium, Sharp |
| 1650 - 1580 | N-H Bend (1° Amine) | Medium to Strong |
| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium to Strong (multiple bands) |
| 1335 - 1250 | C-N Stretch (Aromatic Amine) | Strong |
| 1300 - 1200 | C-O Asymmetric Stretch (Aryl Ether) | Strong |
| ~1220 | C-O Stretch (Phenol) | Strong |
| 1050 - 1010 | C-O Symmetric Stretch (Aryl Ether) | Medium |
| 900 - 675 | C-H Out-of-Plane Bend (Aromatic) | Strong, Sharp |
| Below 700 | C-Br Stretch (Aryl Bromide) | Medium to Weak |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To validate these predictions, a high-quality experimental spectrum is necessary. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and effective technique.
Protocol for ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a soft, lint-free wipe.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount of the solid 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.
Visualizing the Analytical Workflow
The logical flow from sample analysis to structural confirmation can be visualized as follows:
Caption: Logical workflow for obtaining and interpreting the IR spectrum of a novel compound.
Conclusion
The infrared spectrum of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is predicted to be rich and highly characteristic. The key identifying features will be the very broad O-H stretch, the distinct double peak of the primary amine N-H stretch, multiple C=C and C-O absorptions, and a complex but unique fingerprint region. By comparing an experimentally obtained spectrum with this detailed predictive guide, researchers can gain high confidence in the identity and functional group integrity of their synthesized material, a critical step in any drug discovery and development pipeline.
References
- Google. (n.d.). Time in Pasuruan, ID.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol.
- Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (n.d.). Amine infrared spectra.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- A-Z Chemistry. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- University of Calgary. (n.d.). IR Chart.
- University of Wisconsin-Madison. (n.d.). IR Absorption Table.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
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- 15. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory waste streams and operational safety protocols. When handling complex, polyfunctionalized molecules like 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol , the most common—and costly—critical failure I observe is the commingling of incompatible waste streams.
Understanding the causality behind a disposal protocol is just as important as the steps themselves. Because this molecule contains a bromine atom attached to a persistent biphenyl core, it cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical, ensuring regulatory compliance, environmental protection, and laboratory safety.
Mechanistic Hazard Profiling (The "Why" Behind the Protocol)
Before executing any disposal plan, we must deconstruct the molecule to understand how its functional groups dictate its end-of-life treatment. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a halogenated aromatic compound. Mixing this with non-halogenated solvents ruins the potential for solvent recovery and drastically increases disposal costs due to the specialized thermal treatment required to destroy halogens safely[1].
Furthermore, biphenyl derivatives exhibit high environmental persistence and are classified as very toxic to aquatic life with long-lasting effects; discharge into drains or the environment is strictly prohibited.
Table 1: Physicochemical Properties and Disposal Implications
| Structural Component | Physicochemical Property | Operational Disposal Implication |
| Bromine (-Br) | Halogenated organic | Critical: Must be segregated into the Halogenated Waste stream. Requires high-temperature incineration to prevent dioxin/furan formation[2]. |
| Biphenyl Core | Aromatic hydrocarbon | Highly persistent in the environment. Zero-tolerance for drain or standard bio-waste disposal. |
| Amino Group (-NH2) | Weakly basic, nucleophilic | Can react exothermically with strong acids or oxidizers. Keep isolated from acidic waste streams[3]. |
| Phenol (-OH) & Methoxy (-OCH3) | Hydrogen bonding, weakly acidic | Dictates container compatibility. Halogenated organics can dissociate to produce corrosive acids (e.g., HBr), meaning high-density polyethylene (HDPE) is required over metal cans[3]. |
Waste Segregation and Disposal Workflow
The following decision tree maps the logical flow for classifying and routing this chemical based on its physical state at the time of disposal.
Workflow for the segregation and disposal of halogenated biphenyl waste.
Step-by-Step Experimental Disposal Protocol
This protocol is designed as a self-validating system. By completing the validation checkpoint at the end of each step, you ensure the integrity of the entire disposal lifecycle.
Step 1: Source Segregation & Compatibility Verification
If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, or DMSO), the entire resulting mixture must be classified as Halogenated Organic Waste , even if the primary carrier solvent is non-halogenated[1].
-
Identify all components in the waste mixture.
-
Verify that no strong oxidizers, heavy metals, or concentrated acids are present in the target waste container.
-
Validation Checkpoint: Cross-reference the waste log. If the log shows any non-halogenated designation for this mixture, halt the process and re-label the container immediately to prevent cross-contamination of recovery solvents[4].
Step 2: Primary Containment & Packaging
Halogenated solvents and their dissolved solutes can slowly dissociate over time to produce hydrogen halides (such as HBr), which are highly corrosive to metal[3].
-
For Liquids: Funnel the solution into an EH&S-provided 20L High-Density Polyethylene (HDPE) carboy[4]. Never use metal safety cans.
-
For Solids: Place residual powders, contaminated weigh boats, and exposed PPE into a sturdy, puncture-resistant container or utilize a double-bagged arrangement[1].
-
Validation Checkpoint: Inspect the container cap. Ensure it is a secure, screw-top lid. The container must be kept closed at all times unless actively adding waste[5].
Step 3: Secondary Containment & Storage
Regulatory guidelines mandate strict storage limits to mitigate fire and exposure risks.
-
Place the sealed primary container inside a secondary containment bin (e.g., a Nalgene or polypropylene tub) to ensure that any accidental leaks cannot reach floor or sink drains[5].
-
Store the container in a designated hazardous waste accumulation area, specifically within a ventilated flammable storage cabinet if dissolved in combustible solvents[3].
-
Validation Checkpoint: Measure the headspace. Liquid waste containers should never be filled beyond 75%–80% capacity to allow for vapor expansion[3].
Step 4: EH&S Transfer & Final Disposition
The EPA mandates that halogenated organic wastes undergo specific thermal treatment, such as rotary kiln incineration equipped with caustic scrubbing, to safely destroy the halogens and prevent the emission of toxic byproducts[2].
-
Attach a completed Hazardous Waste tag to the container. Explicitly list "2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol" and check the "Halogenated" and "Toxic" hazard boxes.
-
Submit an electronic Chemical Waste Collection Request through your institution's EH&S portal[5].
-
Validation Checkpoint: Confirm that the total accumulated waste in your laboratory does not exceed the RCRA satellite accumulation limit (see Table 2 below) before the scheduled pickup[5].
Quantitative Storage Limits & Compliance Data
To maintain compliance with federal Resource Conservation and Recovery Act (RCRA) and local fire codes, adhere strictly to the following quantitative limits during the accumulation phase.
Table 2: Regulatory Storage Limits and Specifications
| Parameter | Quantitative Limit | Regulatory Source / Justification |
| Max Storage Volume (General) | 55 Gallons | Federal RCRA limit for laboratory satellite accumulation areas[5]. |
| Max Volume (Outside Cabinet) | < 10 Gallons | Fire Code limit for combustible halogenated solvents stored outside a designated flammable cabinet[3]. |
| Container Fill Limit | 75% - 80% Capacity | Prevents over-pressurization from vapor accumulation and allows for thermal expansion. |
| Water Content in Solvent | < 10% - 20% | High aqueous content complicates incineration efficiency and significantly increases disposal costs. |
References
-
Washington State University EH&S - Laboratory Safety Manual: Halogenated Solvents. Source: wsu.edu. 3
-
Oregon State University - Hazardous Waste Reduction. Source: oregonstate.edu. 4
-
University of Tennessee Safety Office - Laboratory Hazardous Waste Management Guide. Source: tennessee.edu.1
-
Vanderbilt University - Guide to Managing Laboratory Chemical Waste. Source: vanderbilt.edu. 5
-
U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. 2
-
MilliporeSigma (Sigma-Aldrich) - SAFETY DATA SHEET (Biphenyl derivatives). Source: sigmaaldrich.com.
Sources
Personal protective equipment for handling 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
As a Senior Application Scientist, I frequently oversee the integration of novel, highly functionalized aromatic compounds into drug discovery and materials science pipelines. 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a complex, poly-substituted biphenyl derivative that demands rigorous, uncompromising safety protocols.
This guide provides a self-validating system of operational, safety, and disposal procedures. By understanding the chemical causality behind these protocols, your laboratory can ensure absolute compliance and protect personnel from acute and chronic exposure risks.
Hazard Causality Profile
To handle this compound safely, we must first understand why it is hazardous. Its risk profile is driven by three distinct structural motifs:
-
Biphenylamine Core: Aromatic amines, particularly biphenylamines, are notorious for undergoing metabolic activation in vivo (e.g., via N-hydroxylation by cytochrome P450 enzymes). This generates reactive electrophiles that can bind to DNA, imparting a high risk of mutagenicity and suspected carcinogenicity [1].
-
Brominated Phenol Moiety: The presence of the bromine atom and the phenolic hydroxyl group significantly increases the compound's lipophilicity, facilitating rapid dermal absorption. Furthermore, halogenated phenols cause severe skin irritation (Category 2) and serious eye damage (Category 1 or 2A) by disrupting cellular membranes and denaturing proteins upon contact [2].
-
Methoxy Substitution: While relatively stable, methoxy groups on electron-rich aromatic rings can increase the compound's susceptibility to oxidative degradation, potentially generating reactive quinone-imine intermediates if improperly stored or exposed to strong oxidizing agents.
Personal Protective Equipment (PPE) Matrix
According to OSHA's Laboratory Safety Guidance [3] and the National Research Council's Prudent Practices in the Laboratory [4], PPE must serve as the final barrier after engineering controls are established.
| PPE Category | Specification | Causality / Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. Face shield required for scaling up (>10 g). | Prevents severe ocular damage from airborne dust or accidental splashes of solutions containing the brominated phenol moiety. |
| Hand Protection | Double-gloving: Nitrile (outer) and Butyl rubber (inner) gloves. | The lipophilic nature of halogenated biphenylamines allows them to rapidly permeate standard single-layer latex or thin nitrile gloves. |
| Body Protection | Flame-resistant (FR) or standard fluid-resistant laboratory coat, fully buttoned. | Protects against dermal exposure and absorption. Contaminated coats must be bagged and laundered professionally, never at home. |
| Respiratory Protection | N95 or P100 particulate respirator (if handled outside a fume hood). | Prevents inhalation of fine powders. Aromatic amines can cause respiratory irritation and systemic toxicity via the pulmonary route. |
Operational Handling Protocol
This step-by-step methodology is designed to minimize aerosolization and ensure operational integrity during standard laboratory use.
Step 1: Engineering Control Verification
-
Conduct all operations inside a certified chemical fume hood. Verify that the face velocity is between 80–120 feet per minute (fpm) before opening the chemical container [4].
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, nitric acid) which can react violently with the electron-rich biphenylamine core.
Step 2: Preparation and Weighing
-
Pre-weigh the required amount of your chosen solvent (e.g., DMSO, DMF, or ethanol) in a sealable reaction vial.
-
Place an anti-static weighing boat on the balance inside the fume hood. Expert Insight: The methoxy and amine groups can cause the powder to hold a static charge, leading to dangerous aerosolization if standard plastic boats are used.
-
Using a grounded metal spatula, carefully transfer the 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol powder.
-
Immediately seal the source container to prevent ambient moisture degradation.
Step 3: Dissolution and Transfer
-
Add the pre-weighed solvent directly to the weighing boat, or transfer the powder to the reaction vial using a powder funnel.
-
Cap the reaction vial tightly. If sonication is required for dissolution, ensure the vial is securely sealed to prevent the release of toxic, halogenated aerosols into the laboratory environment.
Spill Response & Decontamination Protocol
A spill of a halogenated aromatic amine requires immediate, methodical action to prevent cross-contamination and long-term exposure.
Step 1: Isolation
-
Evacuate personnel from the immediate vicinity.
-
If the spill occurs outside the fume hood, don a P100 respirator before approaching the spill zone.
Step 2: Containment
-
Solid Spill: Do not sweep. Sweeping generates hazardous dust. Gently cover the powder with damp absorbent paper or a commercial spill control pad wetted with a suitable solvent (e.g., a small amount of water/surfactant mix) to suppress dust generation.
-
Liquid Spill (Solution): Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a universal spill kit absorbent). Do not use combustible materials like sawdust.
Step 3: Cleanup and Decontamination
-
Carefully scoop the absorbed material using a non-sparking tool and place it into a designated, leak-proof hazardous waste container.
-
Wash the spill area with a 5–10% mild detergent solution, followed by a water rinse. Expert Insight: The detergent is critical here; it helps solubilize and lift the highly lipophilic brominated biphenyl compound from the benchtop surface.
-
Dispose of all cleanup materials (paper towels, gloves, masks) as hazardous waste.
Waste Disposal Plan
Improper disposal of halogenated aromatic amines poses a severe threat to aquatic life with long-lasting ecological effects.
-
Solid Waste: Place all contaminated solids (weighing boats, spatulas, empty vials) into a rigid, leak-proof container labeled clearly as "Hazardous Solid Waste - Halogenated Aromatic Amines."
-
Liquid Waste: Collect all solvent waste containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) container. Label it as "Halogenated Organic Waste - Toxic."
-
Regulatory Compliance: Never dispose of this chemical down the drain or in regular trash. Coordinate with your institutional Environmental Health and Safety (EHS) department to arrange for high-temperature incineration by a licensed hazardous waste contractor, strictly adhering to EPA RCRA guidelines (or local equivalents).
Mandatory Visualization: Operational Workflow
Laboratory workflow for handling and spill response of halogenated biphenylamines.
References
-
Title: Biphenylol and its sodium salt: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
